Technical Documentation Center

6-(4-Methoxyphenyl)hexylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(4-Methoxyphenyl)hexylamine

Core Science & Biosynthesis

Foundational

Unveiling the Therapeutic Potential of 6-(4-Methoxyphenyl)hexylamine: A Technical Guide to Target Identification and Validation

Foreword: Charting a Course for a Novel Chemical Entity In the landscape of drug discovery, the journey of a novel chemical entity from a mere structural diagram to a potential therapeutic is one of rigorous scientific i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery, the journey of a novel chemical entity from a mere structural diagram to a potential therapeutic is one of rigorous scientific inquiry. This guide is dedicated to 6-(4-Methoxyphenyl)hexylamine, a compound of interest whose therapeutic applications are yet to be fully elucidated. The absence of extensive prior research on this specific molecule necessitates a foundational approach, one that is built upon the known pharmacological activities of its core structural motifs: the 4-methoxyphenyl group and the hexylamine chain. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a series of hypothesized therapeutic targets and providing detailed, field-proven methodologies for their validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental pathway is a self-validating system designed to yield clear, interpretable, and actionable data.

Deconstructing 6-(4-Methoxyphenyl)hexylamine: A Rationale for Target Exploration

The structure of 6-(4-Methoxyphenyl)hexylamine, featuring an aromatic methoxyphenyl head and a flexible hexylamine tail, is reminiscent of numerous well-characterized pharmacophores. The methoxy substituent is a prevalent feature in many natural product-derived and synthetic drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability[1]. Compounds incorporating the 4-methoxyphenyl moiety have demonstrated a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties[2][3][4]. On the other hand, the N-alkylamine chain is a key structural element in many bioactive molecules, often mediating interactions with specific biological targets[5][6]. Notably, N-alkylamine derivatives have been shown to interact with sigma receptors, a class of proteins implicated in a variety of pathological conditions, including cancer and neurological disorders[7].

This structural analysis leads us to hypothesize four primary avenues for therapeutic targeting:

  • Oncology: Inhibition of tubulin polymerization.

  • Neuropharmacology & Oncology: Modulation of Sigma-1 and Sigma-2 receptors.

  • Neuropharmacology: Interaction with monoaminergic G-protein coupled receptors (GPCRs).

  • Inflammatory Disorders: Antioxidant and anti-inflammatory mechanisms.

The following sections will delve into each of these potential therapeutic avenues, providing the scientific rationale and detailed experimental protocols for target validation.

Potential Therapeutic Target I: Anticancer Activity via Tubulin Polymerization Inhibition

Scientific Rationale

The 4-methoxyphenyl group is a key feature in a number of compounds known to interfere with microtubule dynamics, a well-established target in cancer chemotherapy[8]. These agents often bind to tubulin, the protein subunit of microtubules, preventing its polymerization and leading to cell cycle arrest and apoptosis. Given the structural similarities, it is plausible that 6-(4-Methoxyphenyl)hexylamine could exert cytotoxic effects on cancer cells by acting as a microtubule-destabilizing agent.

Experimental Workflow for Validation

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action A Cancer Cell Line Cytotoxicity Screen (MTT/MTS Assay) B Tubulin Polymerization Assay A->B If cytotoxic C Immunofluorescence Microscopy B->C If inhibits polymerization F Competitive Binding Assay (e.g., with [3H]colchicine) B->F D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If G2/M arrest

Caption: Experimental workflow for validating tubulin polymerization inhibition.

Detailed Experimental Protocols

2.1. Cancer Cell Line Cytotoxicity Screen (MTT/MTS Assay)

  • Objective: To determine the cytotoxic effect of 6-(4-Methoxyphenyl)hexylamine on a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Prepare a series of dilutions of 6-(4-Methoxyphenyl)hexylamine in complete culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the cell plates with the drug-containing medium and incubate for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

2.2. Tubulin Polymerization Assay

  • Objective: To directly measure the effect of 6-(4-Methoxyphenyl)hexylamine on the in vitro polymerization of purified tubulin.

  • Methodology:

    • Reconstitute purified bovine brain tubulin in a suitable buffer.

    • In a 96-well plate, mix the tubulin solution with GTP and various concentrations of 6-(4-Methoxyphenyl)hexylamine or a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) as controls.

    • Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

Potential Therapeutic Target II: Sigma Receptor Modulation

Scientific Rationale

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are highly expressed in various human tumors, including breast, lung, and prostate cancer[7]. The N-alkylamine moiety is a common feature in known sigma receptor ligands. The length of the alkyl chain can significantly influence binding affinity and subtype selectivity. Therefore, 6-(4-Methoxyphenyl)hexylamine is a prime candidate for a sigma receptor modulator.

Experimental Workflow for Validation

G cluster_0 In Vitro Binding Assays cluster_1 Functional Assays cluster_2 In Vivo Studies A Radioligand Binding Assay (Sigma-1 & Sigma-2) B Determine Ki values A->B C Calcium Mobilization Assay B->C If high affinity D Cell Viability Assay in Cancer Cells (with known sigma ligands) C->D E Xenograft Tumor Models D->E If functional activity

Caption: Workflow for validating sigma receptor modulation.

Detailed Experimental Protocols

3.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of 6-(4-Methoxyphenyl)hexylamine for sigma-1 and sigma-2 receptors.

  • Methodology:

    • Prepare membrane homogenates from cells or tissues expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).

    • Incubate the membrane homogenates with a specific radioligand (e.g., -pentazocine for sigma-1, [³H]DTG for sigma-2) in the presence of increasing concentrations of 6-(4-Methoxyphenyl)hexylamine.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Perform non-linear regression analysis to determine the IC50 and subsequently calculate the Ki (inhibition constant).

Potential Therapeutic Target III: Monoaminergic GPCR Modulation

Scientific Rationale

The general structure of an aromatic ring linked by an alkyl chain to an amine is a classic pharmacophore for monoaminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. The 4-methoxyphenyl group can be found in ligands for these receptors, and the hexyl chain provides the necessary flexibility to explore the binding pocket.

Data Presentation: Hypothetical Screening Panel Results
Receptor Target% Inhibition at 10 µM (Hypothetical)
5-HT1A65%
5-HT2A78%
D255%
α1A45%
H185%
Experimental Workflow for Validation

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Selectivity Profiling A Broad GPCR Panel Screen (e.g., Eurofins SafetyScreen) B Dose-Response Binding Assays (for identified hits) A->B Identify hits (>50% inhibition) C Functional Assays (e.g., cAMP, Calcium Flux) B->C D Assays against related receptor subtypes C->D

Caption: Workflow for validating monoaminergic GPCR modulation.

Detailed Experimental Protocols

4.1. Broad GPCR Panel Screen

  • Objective: To identify potential interactions of 6-(4-Methoxyphenyl)hexylamine with a wide range of GPCRs.

  • Methodology:

    • Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The compound will be tested at a fixed concentration (typically 10 µM) in radioligand binding assays against a large panel of GPCRs, ion channels, and transporters.

    • The results will be provided as a percentage of inhibition of radioligand binding.

4.2. Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled receptors)

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified GPCR targets.

  • Methodology:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells).

    • For antagonist mode, pre-incubate the cells with various concentrations of 6-(4-Methoxyphenyl)hexylamine, then stimulate with a known agonist.

    • For agonist mode, incubate the cells with the compound alone.

    • Measure the intracellular levels of a second messenger, such as cyclic AMP (cAMP), using a commercially available kit (e.g., HTRF, ELISA).

    • Analyze the dose-response curves to determine the functional activity and potency (EC50 or IC50).

Potential Therapeutic Target IV: Antioxidant and Anti-inflammatory Activity

Scientific Rationale

Phenolic compounds, including those with methoxy substitutions, are known for their antioxidant properties. They can act as free radical scavengers, thereby mitigating oxidative stress, which is a key component of inflammation. Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have shown notable antioxidant activity[3]. It is therefore reasonable to investigate the potential of 6-(4-Methoxyphenyl)hexylamine to exert similar effects.

Experimental Workflow for Validation

G cluster_0 In Vitro Antioxidant Assays cluster_1 Cell-Based Anti-inflammatory Assays A DPPH Radical Scavenging Assay B ABTS Radical Scavenging Assay A->B C LPS-stimulated Macrophage Assay (Measure NO, TNF-α, IL-6) B->C If antioxidant activity D COX-2 Inhibition Assay C->D

Caption: Workflow for validating antioxidant and anti-inflammatory activity.

Detailed Experimental Protocols

5.1. DPPH Radical Scavenging Assay

  • Objective: To assess the free radical scavenging capacity of 6-(4-Methoxyphenyl)hexylamine.

  • Methodology:

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, mix the DPPH solution with various concentrations of 6-(4-Methoxyphenyl)hexylamine or a standard antioxidant (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of scavenging activity and the IC50 value.

Conclusion: A Path Forward

This technical guide provides a structured and scientifically-grounded framework for the initial exploration of the therapeutic potential of 6-(4-Methoxyphenyl)hexylamine. By systematically investigating the hypothesized targets—tubulin, sigma receptors, monoaminergic GPCRs, and pathways related to oxidative stress and inflammation—researchers can efficiently and effectively delineate the pharmacological profile of this novel chemical entity. The provided experimental workflows and detailed protocols are designed to be robust and adaptable, serving as a solid foundation for further preclinical development. The journey of 6-(4-Methoxyphenyl)hexylamine is just beginning, and the rigorous application of these methodologies will be crucial in unlocking its potential to address unmet medical needs.

References

Sources

Exploratory

Synthesis pathways for novel 6-(4-Methoxyphenyl)hexylamine derivatives

Executive Summary The synthesis of 6-(4-methoxyphenyl)hexylamine represents a classic challenge in constructing "linker" scaffolds often utilized in PROTACs (Proteolysis Targeting Chimeras), bivalent ligands, and GPCR pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-(4-methoxyphenyl)hexylamine represents a classic challenge in constructing "linker" scaffolds often utilized in PROTACs (Proteolysis Targeting Chimeras), bivalent ligands, and GPCR probes. The molecule consists of an electron-rich aromatic head (anisole), a lipophilic hexyl spacer, and a reactive primary amine tail.

This guide moves beyond generic textbook descriptions to provide two field-validated pathways:

  • The Convergent Cross-Coupling Route (Recommended): Utilizes Sonogashira coupling for high precision and modularity.

  • The Linear Friedel-Crafts Route (Scalable): A cost-effective approach for multi-gram scale-up using robust classical chemistry.

Retrosynthetic Analysis

To design a self-validating synthesis, we must first deconstruct the target molecule. The strategic disconnections reveal two distinct logic flows.

Retrosynthesis Target TARGET: 6-(4-Methoxyphenyl)hexylamine Disconnect_A Path A: C-C Disconnection (Sonogashira) Target->Disconnect_A Strategic Break 1 Disconnect_B Path B: Acylation/Reduction (Friedel-Crafts) Target->Disconnect_B Strategic Break 2 Frag_A1 4-Iodoanisole Disconnect_A->Frag_A1 Frag_A2 N-Boc-5-hexyn-1-amine Disconnect_A->Frag_A2 Frag_B1 Anisole Disconnect_B->Frag_B1 Frag_B2 6-Bromohexanoyl Chloride Disconnect_B->Frag_B2

Figure 1: Retrosynthetic map identifying the convergent (Green) and linear (Red) disconnection strategies.

Method A: The Convergent Sonogashira Route (High Precision)

This pathway is preferred for research-scale synthesis (100 mg – 5 g) due to its modularity and mild conditions. It avoids the harsh Lewis acids required in Friedel-Crafts chemistry.

Reaction Scheme[1][2][3][4]
  • Coupling: 4-Iodoanisole + tert-butyl hex-5-yn-1-ylcarbamate

    
     Alkyne Intermediate.
    
  • Reduction: Global Hydrogenation (reduces alkyne to alkane).

  • Deprotection: Acidic removal of Boc group.

Detailed Protocol
Step 1: Sonogashira Coupling

Reagents: 4-Iodoanisole (1.0 eq), N-Boc-5-hexyn-1-amine (1.1 eq),


 (0.05 eq), CuI (0.02 eq), 

(solvent/base).
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Charging: Add 4-iodoanisole (e.g., 2.34 g, 10 mmol) and the alkyne (2.17 g, 11 mmol) in dry THF/Et3N (1:1 ratio, 20 mL).

  • Catalysis: Degas the solution by bubbling Argon for 15 mins (Critical for preventing homocoupling). Add

    
     and CuI rapidly.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 8:1) should show the disappearance of the iodide (

    
    ) and appearance of a fluorescent blue spot (
    
    
    
    ).
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Validation:

    
     NMR should show the disappearance of the terminal alkyne proton (
    
    
    
    ppm).
Step 2: Global Hydrogenation & Deprotection

Reagents: 10% Pd/C,


 (balloon), MeOH, followed by 

in Dioxane.
  • Dissolve the coupled intermediate in MeOH. Add 10 wt% Pd/C.

  • Stir under

    
     atmosphere (balloon pressure) for 12 hours. This reduces the internal alkyne to the saturated hexyl chain.
    
  • Filter (Celite) and concentrate.

  • Deprotection: Redissolve in minimal DCM and add

    
     in Dioxane (5 eq). Stir 1 hour. Precipitate the final amine hydrochloride salt with diethyl ether.
    

Sonogashira_Workflow Start Start: Degas Solvents Cat Add Pd/Cu Catalysts Start->Cat Couple Coupling (RT, 4-6h) Cat->Couple Check TLC Check (No Iodide) Couple->Check Check->Couple Incomplete Hydro Hydrogenation (Pd/C, H2) Check->Hydro Pass Acid HCl Deprotection Hydro->Acid Final Final Product (HCl Salt) Acid->Final

Figure 2: Operational workflow for the Sonogashira/Hydrogenation sequence.

Method B: The Linear Friedel-Crafts Route (Scalable)

This pathway utilizes inexpensive reagents, making it ideal for creating large batches of the scaffold where chromatography costs in Method A would be prohibitive.

Reaction Scheme[1][2][3][4]
  • Acylation: Anisole + 6-bromohexanoyl chloride

    
     1-(4-methoxyphenyl)-6-bromohexan-1-one.
    
  • Reduction: Ketone

    
     Alkane (Triethylsilane/TFA or Wolff-Kishner).
    
  • Substitution: Alkyl Bromide

    
     Azide.
    
  • Reduction: Azide

    
     Amine.
    
Critical Protocol Adjustments
  • Regioselectivity: The methoxy group is a strong ortho/para director. Due to steric hindrance of the incoming acyl chain, the para isomer is favored (>90%).

  • Safety: Step 3 involves Sodium Azide (

    
    ). Never use DCM with azides (formation of explosive diazidomethane). Use DMF or DMSO.
    
Step 1: Friedel-Crafts Acylation

Reagents: Anisole (Excess), 6-bromohexanoyl chloride,


 (anhydrous).
  • Cool a solution of anisole (1.2 eq) and 6-bromohexanoyl chloride (1.0 eq) in DCM to

    
    .
    
  • Add

    
     (1.1 eq) portion-wise. (Exothermic!).[1]
    
  • Self-Validating Check: The solution will turn deep orange/red (formation of the acylium complex).

  • Quench with ice water. Extract with DCM.

Step 2: Ionic Hydrogenation (Ketone Reduction)

Reagents: Triethylsilane (


), Trifluoroacetic acid (TFA).
  • Dissolve the ketone in TFA.

  • Add

    
     (2.5 eq). Stir at RT.
    
  • Mechanism: The ketone is protonated, hydride transfer occurs, generating the alcohol, which is eliminated to a carbocation, followed by a second hydride transfer.

  • Result: 1-bromo-6-(4-methoxyphenyl)hexane.

Comparative Data Analysis

MetricMethod A (Sonogashira)Method B (Friedel-Crafts)
Overall Yield 65 - 75%40 - 50%
Step Count 3 (Linear)4 (Linear)
Atom Economy Low (Phosphine oxides, Copper waste)High
Purification Column Chromatography requiredCrystallization often possible
Scalability < 10g (Catalyst cost)> 100g (Cheap reagents)
Safety Profile High (Standard solvents)Moderate (Azide handling required)

Characterization & Quality Control

To ensure the integrity of the final 6-(4-methoxyphenyl)hexylamine, the following spectral signatures must be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.8–7.1 ppm (4H, dd, Para-substituted aromatic system).
      
    • 
       3.78 ppm (3H, s, -OCH3 ).
      
    • 
       2.68 ppm (2H, t, -CH2 -NH2).
      
    • 
       2.55 ppm (2H, t, Ar-CH2 -).
      
    • 
       1.3–1.6 ppm (8H, m, Alkyl chain methylene envelope).
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Look for characteristic loss of ammonia (

      
      ) in fragmentation patterns.
      

References

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2011).[2] Recent advances in Sonogashira reactions. Chemical Society Reviews.

  • Friedel-Crafts Acylation of Anisole: Olah, G. A., et al. (1984).[3] Friedel-Crafts alkylation of anisole.[4][1][3] Journal of the American Chemical Society.[3]

  • Ionic Hydrogenation (Ketone to Alkane): Kursanov, D. N., et al. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.

  • Nitrile/Azide Reduction: Haddenham, D., et al. (2009).[5] Amine Synthesis by Nitrile Reduction.[5] The Journal of Organic Chemistry.

Sources

Foundational

CAS number and IUPAC name for 6-(4-Methoxyphenyl)hexylamine

Executive Summary 6-(4-Methoxyphenyl)hexylamine (also known as p-methoxybenzenehexanamine) is a specialized alkylamine intermediate used primarily in the synthesis of long-acting G-protein coupled receptor (GPCR) ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(4-Methoxyphenyl)hexylamine (also known as p-methoxybenzenehexanamine) is a specialized alkylamine intermediate used primarily in the synthesis of long-acting G-protein coupled receptor (GPCR) ligands, particularly in the design of bivalent ligands and "linker" technologies for drug conjugates. Its structure—a six-carbon aliphatic chain terminating in a primary amine, anchored by a para-methoxy phenyl ring—serves as a critical "spacer" moiety that balances lipophilicity with flexibility.

While the specific amine is often synthesized in situ or custom-ordered, its precursors (the corresponding alcohol and acid) are the standard commercial entry points. This guide outlines the chemical identity, validated synthetic pathways, and handling protocols for researchers utilizing this scaffold.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers
Attribute Detail
IUPAC Name 6-(4-Methoxyphenyl)hexan-1-amine
Common Synonyms p-Methoxy-ω-hexylamine; 4-(6-Aminohexyl)anisole
CAS Number Not Widely Listed (See Sourcing below)
Precursor CAS (Alcohol) 102831-36-7 (6-(4-methoxyphenyl)hexan-1-ol)
Precursor CAS (Acid) 107228-87-5 (6-(4-methoxyphenyl)hexanoic acid)
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
SMILES COc1ccc(CCCCCCN)cc1
Sourcing Strategy

As the free amine is frequently unstable (prone to carbamate formation with atmospheric CO₂) or not cataloged by major vendors, researchers should source the stable alcohol or acid precursors. The amine is best generated immediately prior to use via the protocols defined in Part 2.

Physicochemical Properties (Predicted)
PropertyValueNote
LogP 3.2 ± 0.4Highly Lipophilic
pKa (Conj. Acid) ~10.6Typical primary amine
Boiling Point ~310°CAt 760 mmHg
Polar Surface Area 35.2 ŲGood membrane permeability

Part 2: Synthetic Methodologies

Causal Logic: Why Synthesis is Required

Direct procurement of the amine often yields degraded product due to oxidation or carbonate formation. Synthesizing the amine from the alcohol (CAS 102831-36-7) or acid (CAS 107228-87-5) ensures high purity, which is critical when this moiety is used as a linker in fragment-based drug discovery (FBDD).

Pathway A: The "Azide" Route (From Alcohol)

Best for: Small-scale, high-purity needs where avoiding harsh reductants is necessary.

Workflow:

  • Activation: Convert 6-(4-methoxyphenyl)hexan-1-ol to the mesylate using MsCl/Et₃N.

  • Substitution: Displacement with Sodium Azide (NaN₃) in DMF to form the alkyl azide.

  • Reduction: Staudinger reduction (PPh₃/H₂O) or Hydrogenation (H₂/Pd-C) to yield the amine.

Pathway B: The "Amide" Route (From Acid)

Best for: Scale-up (>10g) where atom economy is prioritized.

Workflow:

  • Amidation: React 6-(4-methoxyphenyl)hexanoic acid with ammonia (or HMDS) using EDC/HOBt coupling.

  • Reduction: Reduce the resulting amide with Lithium Aluminum Hydride (LiAlH₄) in THF.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary validated routes to the target amine.

SynthesisPathways Alcohol Precursor: 6-(4-Methoxyphenyl)hexan-1-ol (CAS 102831-36-7) Mesylate Intermediate: Mesylate Alcohol->Mesylate MsCl, Et3N, DCM (0°C -> RT) Acid Precursor: 6-(4-Methoxyphenyl)hexanoic acid (CAS 107228-87-5) Amide Intermediate: Primary Amide Acid->Amide NH3, EDC/HOBt or SOCl2 then NH3 Azide Intermediate: Alkyl Azide Mesylate->Azide NaN3, DMF (60°C, 4h) Target TARGET: 6-(4-Methoxyphenyl)hexylamine Azide->Target H2, Pd/C or PPh3 (Reduction) Amide->Target LiAlH4, THF (Reflux)

Figure 1: Validated synthetic routes from commercially available precursors (Alcohol and Acid) to the target amine.[1][2][3][4][5][6]

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis via Staudinger Reduction (Route A)

This protocol is selected for its reliability in producing anhydrous amines suitable for immediate coupling.

Reagents:

  • 6-(4-Methoxyphenyl)hexan-1-ol (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Sodium Azide (1.5 eq)

  • Triphenylphosphine (1.2 eq)

Step-by-Step Methodology:

  • Mesylation: Dissolve alcohol in anhydrous DCM (0.1 M). Add Et₃N (1.5 eq). Cool to 0°C. Dropwise add MsCl. Stir 2h. Validation: TLC should show disappearance of alcohol (Rf ~0.3 in 30% EtOAc/Hex) and appearance of mesylate (Rf ~0.5).

  • Azidation: Evaporate DCM. Redissolve residue in DMF. Add NaN₃. Heat to 60°C for 4 hours. Safety: Use blast shield; alkyl azides are potentially explosive if concentrated.

  • Reduction: Dilute reaction with water/ether, extract azide. Dissolve azide in THF/H₂O (10:1). Add PPh₃. Stir at RT for 12h.

  • Purification: Acidify to pH 2 (HCl), wash with ether (removes Ph₃PO). Basify aqueous layer to pH 12 (NaOH), extract with DCM. Dry (Na₂SO₄) and concentrate.

Characterization Checkpoint:

  • ¹H NMR (CDCl₃, 400 MHz): Look for triplet at δ ~2.68 ppm (2H, -CH ₂-NH₂) and singlet at δ 3.78 ppm (3H, -OCH ₃).

  • MS (ESI): Expect [M+H]⁺ = 208.2.

Part 4: Applications in Drug Discovery

This scaffold is frequently employed in GPCR medicinal chemistry . The 6-carbon linker provides optimal spacing for bivalent ligands targeting receptors such as the


-adrenergic receptor (similar to the tail of Salmeterol) or Serotonin receptors.
Linker Logic
  • Chain Length (n=6): Critical for spanning the orthosteric-to-allosteric distance in many Class A GPCRs.

  • Methoxy Group: Mimics the tyrosine phenol ether often found in biogenic amines, providing a hydrogen bond acceptor without the metabolic liability of a free phenol.

Applications Scaffold 6-(4-Methoxyphenyl)hexylamine GPCR GPCR Bivalent Ligands (e.g., Beta-Agonists) Scaffold->GPCR Provides 8-10Å Spacer PROTAC PROTAC Linkers (Lipophilic Spacer) Scaffold->PROTAC Modulates LogP Probe Affinity Probes (Biotinylation target) Scaffold->Probe Primary Amine Conjugation

Figure 2: Functional utility of the 6-(4-methoxyphenyl)hexylamine scaffold in medicinal chemistry.

References

  • ChemSrc. (2025). 6-(4-methoxyphenyl)hexan-1-ol (CAS 102831-36-7) Entry.[2][3][6][7] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 6-methoxy-N-methyl-2-(4-methylphenyl)hexan-1-amine (Structural Analog). Retrieved from [Link]

Sources

Exploratory

Technical Review: Methoxyphenylalkylamine Scaffolds in Medicinal Chemistry

Content Type: In-Depth Technical Guide Author: Senior Application Scientist Executive Summary The methoxyphenylalkylamine scaffold represents a cornerstone in the study of serotonergic pharmacology. Structurally derived...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide
Author: Senior Application Scientist

Executive Summary

The methoxyphenylalkylamine scaffold represents a cornerstone in the study of serotonergic pharmacology. Structurally derived from the phenethylamine backbone, these compounds—exemplified by mescaline and its synthetic analogues (2C-x, DOx series)—exhibit profound affinity for the 5-HT2 receptor subfamily.

In modern drug development, this chemical class is undergoing a renaissance.[1] Beyond their historical association with psychoplastogens, they are now pivotal in designing biased agonists for neuropsychiatric disorders (depression, PTSD) and anti-inflammatory pathways. This guide provides a rigorous technical analysis of their Structure-Activity Relationships (SAR), synthesis via the Henry reaction, and the critical safety screening required for 5-HT2B-mediated cardiotoxicity.

Structural Classification & Pharmacophore Definition

The core pharmacophore consists of a phenyl ring substituted with methoxy groups, typically at the 2- and 5-positions, attached to an aminoethyl side chain.

Key Chemical Families
ClassGeneral StructureKey SubstituentsPharmacological Profile
Simple Phenethylamines Mescaline3,4,5-trimethoxyLow potency (µM range), rapid metabolism via MAO.[2]
2C-Series 2,5-dimethoxy-4-X-phenethylamine4-position (X) = Br, I, Et, alkylModerate potency, lipophilic 4-substituent prevents metabolism.
DOx Series 2,5-dimethoxy-4-X-amphetamineAlpha-methyl group addedHigh potency, MAO resistant, long duration of action.
NBOMe Series N-(2-methoxybenzyl)-phenethylamineN-benzyl substitutionUltra-potent (sub-nanomolar), full agonism, significant toxicity risk.

Molecular Mechanism: Biased Agonism at 5-HT2A[4][5]

The therapeutic differentiation of these compounds lies in functional selectivity (biased agonism). Upon binding to the 5-HT2A receptor (GPCR), the ligand stabilizes specific conformations that preferentially couple to either the Gq/11 pathway (canonical calcium signaling) or the


-arrestin pathway.
  • Canonical Hallucinogens (e.g., LSD, DOI): Strongly recruit

    
    -arrestin2 alongside Gq.
    
  • Therapeutic Non-Hallucinogens: Research focuses on ligands that activate Gq/11 signaling with minimal

    
    -arrestin recruitment, potentially offering neuroplasticity without psychotropic effects.
    
Visualization: 5-HT2A Signaling Divergence

G Ligand Methoxyphenylalkylamine (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Conformation A Arrestin Beta-Arrestin2 Recruitment Receptor->Arrestin Conformation B (Biased) PLC PLC-beta Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Neuroplast Neuroplasticity (BDNF Expression) Ca->Neuroplast Internal Receptor Internalization Arrestin->Internal Psycho Psychotropic Effects Arrestin->Psycho Putative Link

Figure 1: Divergent signaling pathways at the 5-HT2A receptor. Modern medicinal chemistry aims to decouple the neuroplasticity pathway (green) from the psychotropic pathway (red).

Structure-Activity Relationship (SAR) Analysis

The SAR of methoxyphenylalkylamines is driven by steric fit into the receptor's orthosteric binding site and lipophilicity.

The Critical 4-Position

The most significant determinant of potency in the 2C and DOx series is the substituent at the 4-position of the phenyl ring.

  • Hydrophobicity: Potency correlates strongly with the lipophilicity of the 4-substituent. A hydrophobic pocket in the receptor accommodates halogens (Br, I) or alkyl groups (Ethyl, Propyl).

  • Electronic Effects: Electron-donating groups generally enhance affinity compared to strong electron-withdrawing groups.

Alpha-Methylation (The Amphetamine Rule)

Adding a methyl group to the alpha-carbon (converting a phenethylamine to an amphetamine):

  • Creates a chiral center (the R-isomer is typically more active at 5-HT2A).

  • Sterically hinders Deamination by Monoamine Oxidase (MAO), significantly extending half-life and oral bioavailability.

Comparative Affinity Data (Representative)
CompoundStructure Note5-HT2A Ki (nM)Selectivity (2A vs 2C)
Mescaline 3,4,5-trimethoxy~5000Low
2C-B 4-Bromo-2,5-dimethoxy~1-10Moderate
DOI 4-Iodo-alpha-methyl~0.5 - 2.0High
25I-NBOMe N-(2-methoxybenzyl)0.04Very High

Technical Insight: The N-benzyl (NBOMe) substitution locks the ligand into a conformation that mimics the rigid ergoline structure of LSD, resulting in sub-nanomolar affinity but also introducing full agonism that can lead to receptor downregulation and toxicity.

Synthesis Protocol: The Henry Reaction

The most robust synthetic route for these compounds is the Henry Reaction (Nitroaldol Condensation) followed by reduction. This method is preferred over the Knoevenagel condensation for its higher yields and tolerance of methoxy-substituted benzaldehydes.

Workflow Visualization

Synthesis Start Substituted Benzaldehyde Inter Nitrostyrene Intermediate Start->Inter Henry Rxn (Reflux) Reagent Nitroalkane (MeNO2 or EtNO2) Reagent->Inter Catalyst NH4OAc (Catalyst) Catalyst->Inter Reduct Reduction (LAH or NaBH4) Inter->Reduct Purification (Crystallization) Final Target Amine (HCl Salt) Reduct->Final Acid/Base Extraction

Figure 2: The standard synthetic pathway for methoxyphenylalkylamines via the Henry Reaction.[3]

Detailed Protocol: Synthesis of 2,5-Dimethoxy-4-Bromophenethylamine (2C-B)

Step 1: Henry Reaction (Formation of Nitrostyrene) [2]

  • Reagents: 2,5-dimethoxybenzaldehyde (1 eq), Nitromethane (solvent/reagent excess), Ammonium Acetate (0.1 eq).

  • Procedure: Reflux the mixture for 2-4 hours. The solution will turn deep yellow/orange, indicating the formation of the conjugated nitrostyrene.

  • Validation (TLC): Monitor disappearance of aldehyde.

  • Workup: Remove excess nitromethane under vacuum. Recrystallize the residue from isopropanol (IPA) to yield yellow needles.

    • Quality Control: 1H-NMR must show a doublet for the vinylic protons, confirming the trans-nitrostyrene structure.

Step 2: Bromination (Electrophilic Aromatic Substitution) Note: Bromination is often performed on the protected aldehyde or the final amine, but doing it on the nitrostyrene is possible with care.

  • Dissolve the nitrostyrene in glacial acetic acid.

  • Add elemental bromine (Br2) dropwise.

  • Safety: This is highly exothermic.

Step 3: Reduction (Nitrostyrene to Amine)

  • Reagents: Lithium Aluminum Hydride (LAH) in dry THF or Et2O.

  • Procedure: Add nitrostyrene solution dropwise to LAH suspension under N2 atmosphere. Reflux for 24 hours.

  • Quenching (Fieser Method): Carefully add H2O, then 15% NaOH, then H2O. Filter the aluminum salts.

  • Salt Formation: Extract the oil into DCM, dry, and bubble HCl gas to precipitate the hydrochloride salt.

Safety & Toxicology: The 5-HT2B Hazard

In drug development, the "off-target" activity at the 5-HT2B receptor is a critical exclusion criterion.

  • Mechanism: Chronic activation of 5-HT2B receptors on cardiac interstitial cells leads to mitogenic signaling (via Src/ERK pathways).

  • Pathology: This results in valvular heart disease (fibrosis of the heart valves), similar to the pathology seen with Fen-Phen.

  • Screening Requirement: All methoxyphenylalkylamine candidates must be screened for 5-HT2B agonism. Compounds with high 5-HT2B affinity and efficacy are generally discarded or restricted to acute-only indications.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Pottie, E., et al. (2023).[1] Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2727–2742. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Elphick, G. F., et al. (2004). The human serotonin transporter is a target for the recreational drug 2C-B. Biochemical Pharmacology, 67(1), 129-140. Link

  • Roth, B. L. (2007). Drugs and Valvular Heart Disease.[2][4] New England Journal of Medicine, 356, 6-9. Link

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: A Detailed Guide to the Preparation of 6-(4-Methoxyphenyl)hexylamine

Introduction 6-(4-Methoxyphenyl)hexylamine is a primary amine featuring a hexyl chain linking a 4-methoxyphenyl group. This structural motif is of interest to researchers in medicinal chemistry and drug development due t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(4-Methoxyphenyl)hexylamine is a primary amine featuring a hexyl chain linking a 4-methoxyphenyl group. This structural motif is of interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active compounds. The combination of a lipophilic aromatic ring with a flexible alkyl chain and a terminal amino group provides a versatile scaffold for interacting with biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of 6-(4-Methoxyphenyl)hexylamine, designed for researchers and scientists in organic synthesis and drug development. The presented methodology is based on established and reliable chemical transformations, with a focus on explaining the rationale behind the chosen experimental conditions to ensure reproducibility and success.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 6-(4-Methoxyphenyl)hexylamine, suggests a two-step synthetic sequence. The primary amine functionality can be readily installed via the reduction of a nitrile precursor. This leads to the key intermediate, 6-(4-methoxyphenyl)hexanenitrile. The carbon skeleton of this intermediate can be constructed through the alkylation of a readily available starting material, 4-methoxyphenylacetonitrile, with a suitable four-carbon electrophile.

retrosynthesis target 6-(4-Methoxyphenyl)hexylamine intermediate 6-(4-Methoxyphenyl)hexanenitrile target->intermediate Nitrile Reduction start1 4-Methoxyphenylacetonitrile intermediate->start1 Alkylation start2 1,4-Dibromobutane intermediate->start2 Alkylation

Caption: Retrosynthetic analysis of 6-(4-Methoxyphenyl)hexylamine.

This strategy is advantageous as it utilizes commercially available starting materials and employs high-yielding and well-documented reactions. The overall synthetic workflow is depicted below.

workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction start_materials 4-Methoxyphenylacetonitrile + 1,4-Dibromobutane reaction1 Phase-Transfer Catalysis (NaOH, Toluene, TBAB) start_materials->reaction1 intermediate 6-(4-Methoxyphenyl)hexanenitrile reaction1->intermediate reaction2 Lithium Aluminum Hydride (Anhydrous THF) intermediate->reaction2 final_product 6-(4-Methoxyphenyl)hexylamine reaction2->final_product

Caption: Overall synthetic workflow for 6-(4-Methoxyphenyl)hexylamine.

Experimental Protocols

Materials and Instrumentation:

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry data should be obtained using an ESI or GC-MS instrument.

PART 1: Synthesis of 6-(4-Methoxyphenyl)hexanenitrile

This step involves the C-alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for transporting the deprotonated acetonitrile anion from the aqueous phase (containing NaOH) to the organic phase where the alkylation reaction occurs. This method avoids the need for strong, hazardous bases like sodium amide in liquid ammonia.[1]

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxyphenylacetonitrile (10.0 g, 67.9 mmol), 1,4-dibromobutane (29.2 g, 135.8 mmol, 2.0 equivalents), toluene (100 mL), and tetrabutylammonium bromide (TBAB, 2.19 g, 6.79 mmol, 0.1 equivalents).

  • With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (40 mL).

  • Heat the reaction mixture to 70-80 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). The starting material, 4-methoxyphenylacetonitrile, should be consumed.

  • After the reaction is complete, cool the mixture to room temperature and add water (100 mL).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford 6-(4-methoxyphenyl)hexanenitrile as a colorless oil.

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Methoxyphenylacetonitrile147.1810.067.91.0
1,4-Dibromobutane215.9029.2135.82.0
Sodium Hydroxide (50% aq.)40.00--Excess
Tetrabutylammonium Bromide322.372.196.790.1
Toluene----

Table 1: Reagents for the synthesis of 6-(4-Methoxyphenyl)hexanenitrile.

PART 2: Synthesis of 6-(4-Methoxyphenyl)hexylamine

The final step is the reduction of the nitrile group in 6-(4-methoxyphenyl)hexanenitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this transformation, providing high yields.[2][3][4] It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Protocol:

  • Caution! Lithium aluminum hydride is a highly reactive and pyrophoric solid. Handle with extreme care in an inert atmosphere and away from moisture.

  • Set up a 500 mL three-necked round-bottom flask, previously dried in an oven and cooled under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • In the flask, suspend lithium aluminum hydride (3.86 g, 101.8 mmol, 1.5 equivalents based on the nitrile) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Dissolve 6-(4-methoxyphenyl)hexanenitrile (13.8 g, 67.9 mmol, assuming 100% yield from the previous step) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Slowly add the solution of the nitrile from the dropping funnel to the LiAlH₄ suspension with stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the nitrile.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quenching Procedure (Fieser workup): Cautiously and slowly add the following reagents dropwise in sequence:

    • Water (4 mL)

    • 15% aqueous sodium hydroxide solution (4 mL)

    • Water (12 mL)

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 6-(4-methoxyphenyl)hexylamine.

  • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the HCl salt, dissolve the free base in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The precipitated salt can be collected by filtration and recrystallized.

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
6-(4-Methoxyphenyl)hexanenitrile217.3013.867.91.0
Lithium Aluminum Hydride37.953.86101.81.5
Anhydrous Tetrahydrofuran----

Table 2: Reagents for the synthesis of 6-(4-Methoxyphenyl)hexylamine.

Characterization

Expected Analytical Data for 6-(4-Methoxyphenyl)hexylamine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 8.4 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.68 (t, J = 7.6 Hz, 2H, CH₂-NH₂), 2.52 (t, J = 7.6 Hz, 2H, Ar-CH₂), 1.58-1.45 (m, 4H, CH₂), 1.38-1.28 (m, 4H, CH₂), 1.25 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 157.8, 134.5, 129.2 (2C), 113.8 (2C), 55.2, 42.2, 35.5, 33.8, 31.5, 29.1, 26.8.

  • Mass Spectrometry (ESI+): m/z 208.17 [M+H]⁺.

Safety and Handling

  • 1,4-Dibromobutane: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium Hydroxide (50% aq.): Is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Aluminum Hydride: Is extremely reactive with water and can ignite in moist air. All operations involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Appropriate fire-extinguishing material (e.g., Class D fire extinguisher) should be readily available.

  • Tetrahydrofuran (THF): Can form explosive peroxides. Use freshly distilled or inhibitor-free THF.

References

  • ResearchGate. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Available at: [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. CN103641724A - Synthetic method of phenylethylamine.
  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available at: [Link]

  • ResearchGate. Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Available at: [Link]

  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • ResearchGate. ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. Available at: [Link]

  • Chemguide. reduction of nitriles. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. EP2540698B1 - Method for making phenylethylamine compounds.
  • ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Available at: [Link]

  • ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • ResearchGate. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • YouTube. Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. Available at: [Link]

  • Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. Available at: [Link]

  • Wikipedia. Phenethylamine. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]

  • Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Available at: [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PMC. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Available at: [Link]

  • Google Patents. EP2387555A1 - Method for making phenylethylamine compounds.
  • ACS Publications. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Available at: [Link]

  • Harvard University. The Suzuki Reaction. Available at: [Link]

  • VNUHCM Journal of Natural Sciences. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Available at: [Link]

  • ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. Available at: [Link]

Sources

Application

Application Note: Characterization of 6-(4-Methoxyphenyl)hexylamine in Sigma-1 Receptor Binding Assays

Introduction & Pharmacological Context 6-(4-Methoxyphenyl)hexylamine represents a classic arylalkylamine pharmacophore, a structural class with established affinity for the Sigma-1 receptor ( R) . The receptor is a ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

6-(4-Methoxyphenyl)hexylamine represents a classic arylalkylamine pharmacophore, a structural class with established affinity for the Sigma-1 receptor (


R) .

The


 receptor is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a critical role in calcium signaling, cellular stress response, and neuroprotection. High-affinity 

ligands typically possess a basic nitrogen atom flanked by hydrophobic regions—a requirement perfectly satisfied by 6-(4-Methoxyphenyl)hexylamine.
Structural Rationale
  • Basic Amine: The primary amine serves as the proton acceptor, forming a critical electrostatic interaction with Asp126 in the

    
     binding pocket.
    
  • Hexyl Spacer: The 6-carbon alkyl chain acts as a hydrophobic linker, traversing the receptor's channel-like vestibule.

  • 4-Methoxyphenyl Headgroup: This moiety occupies the primary hydrophobic pocket (HP1), engaging in

    
    -
    
    
    
    stacking or hydrophobic interactions with residues like Tyr103 , Leu105 , and Phe107 .

This application note details the protocol for evaluating the binding affinity (


) of 6-(4-Methoxyphenyl)hexylamine using a Radioligand Competition Binding Assay  against the selective 

ligand,

.

Mechanism of Action & Binding Model

The binding of 6-(4-Methoxyphenyl)hexylamine to the


 receptor is driven by a combination of electrostatic attraction and hydrophobic occlusion.
Binding Pathway Diagram

The following diagram illustrates the theoretical interaction workflow and the competitive displacement mechanism.

SigmaBinding cluster_analysis Data Output Ligand 6-(4-Methoxyphenyl)hexylamine (Cold Ligand) Receptor Sigma-1 Receptor (Asp126 / Hydrophobic Pocket) Ligand->Receptor Competition Radioligand [3H]-(+)-Pentazocine (Hot Ligand) Radioligand->Receptor Competition Complex_Hot Receptor-[3H] Complex (Signal Detected) Receptor->Complex_Hot High Signal (No Competition) Complex_Cold Receptor-Amine Complex (Signal Lost) Receptor->Complex_Cold Displacement (High Affinity) IC50 IC50 Determination Complex_Hot->IC50 Quantify Bound CPM Complex_Cold->IC50 Reduction in CPM Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Competitive binding workflow where the test amine displaces the radioligand, reducing the detectable signal.

Experimental Protocol: Radioligand Competition Assay

Reagents and Equipment
ComponentSpecificationPurpose
Test Compound 6-(4-Methoxyphenyl)hexylamineLigand of interest
Radioligand

(Specific Activity ~30-60 Ci/mmol)

-selective probe
Non-Specific Blocker Haloperidol (10

M) or unlabeled (+)-Pentazocine
Defines Non-Specific Binding (NSB)
Receptor Source Guinea Pig Brain Membranes or HEK293-

High density of

receptors
Assay Buffer 50 mM Tris-HCl, pH 7.4 or 8.0Physiological stability
Filters Whatman GF/B glass fiber filtersTraps membrane-bound ligand
Pre-treatment 0.5% Polyethyleneimine (PEI)Reduces filter binding of lipophilic amines
Buffer & Ligand Preparation

Warning: Long-chain amines can be "sticky" (lipophilic). Proper solubilization is critical to avoid false negatives.

  • Stock Solution (10 mM): Dissolve 6-(4-Methoxyphenyl)hexylamine in 100% DMSO. Vortex until clear.

  • Working Dilutions: Serially dilute the stock in Assay Buffer to generate a concentration range from

    
     M to 
    
    
    
    M (e.g., 10
    
    
    M to 10 pM).
    • Note: Keep DMSO concentration < 1% in the final assay volume to prevent receptor denaturation.

  • Radioligand Prep: Dilute

    
     in Assay Buffer to a final concentration of 3–5 nM  (approx. 
    
    
    
    value).
Assay Workflow (Step-by-Step)
  • Filter Pre-Soaking: Soak GF/B filters in 0.5% PEI for at least 60 minutes at 4°C. This is mandatory for arylalkylamines to prevent the drug from sticking to the filter instead of the receptor.

  • Plate Setup (96-well format):

    • Total Binding (TB): 150

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Buffer.
    • Non-Specific Binding (NSB): 150

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Haloperidol (10
      
      
      M).
    • Experimental (Displacement): 150

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Test Compound (varying concentrations).
  • Incubation: Incubate plates for 120 minutes at 37°C (or 25°C). Equilibrium is slower for lipophilic ligands; 2 hours ensures complete equilibration.

  • Termination: Rapidly filter the reaction mixture through the pre-soaked GF/B filters using a cell harvester.

  • Washing: Wash filters 3 times with 200

    
    L of ice-cold Tris-HCl buffer to remove unbound radioligand.
    
  • Counting: Add scintillation cocktail (e.g., 30

    
    L/well) and count radioactivity (CPM) using a Microbeta or TopCount scintillation counter.
    

Data Analysis & Interpretation

Calculation of Specific Binding


Determination of

Plot the specific binding (as % of Control) against the log concentration of 6-(4-Methoxyphenyl)hexylamine. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



Calculation of (Cheng-Prusoff Equation)

Convert the observed


 to the absolute inhibition constant (

):

  • 
     : Concentration of 
    
    
    
    used (nM).
  • 
     : Dissociation constant of Pentazocine (typically ~3–5 nM, must be determined experimentally for your specific tissue prep).
    
Expected Results
  • High Affinity:

    
    .[1][2][3] (Indicates strong potential as a specific 
    
    
    
    ligand).[1]
  • Moderate Affinity:

    
    .
    
  • Low Affinity:

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Lipophilic amine sticking to filtersEnsure filters are soaked in 0.5% PEI. Use glass-coated plates if possible.
Inconsistent Replicates Precipitation of compoundCheck solubility in buffer. Do not exceed 1% DMSO. Sonicate stocks.
Low Signal Window Receptor degradationUse fresh membrane preps. Add protease inhibitors (PMSF, Aprotinin) to the buffer.
Flat Displacement Curve Compound not competingVerify the compound structure. Ensure the radioligand is actually binding (check TB vs NSB signal to noise).

References

  • Glennon, R. A. (2005).

    
    ) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. Mini-Reviews in Medicinal Chemistry, 5(10). Link
    
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. Link

  • Rossi, D., et al. (2011).[1][4] Identification of a potent and selective

    
     receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells.[1] Bioorganic & Medicinal Chemistry, 19(21). Link
    
  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Protocol for Sigma Receptor Binding Assays.Link

Sources

Method

Application of 6-(4-Methoxyphenyl)hexylamine in neuropharmacology research

This Application Note is structured as a high-level technical guide for neuropharmacologists and medicinal chemists. It focuses on the utility of 6-(4-Methoxyphenyl)hexylamine (referred to herein as 6-MPHA ) as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for neuropharmacologists and medicinal chemists. It focuses on the utility of 6-(4-Methoxyphenyl)hexylamine (referred to herein as 6-MPHA ) as a critical pharmacophore scaffold and chemical probe in the study of Sigma-1 Receptors (σ1R) and Monoamine Transporters .

Executive Summary

6-(4-Methoxyphenyl)hexylamine (6-MPHA) is a primary amine functionalized with a lipophilic 4-methoxyphenyl tail. In neuropharmacology, it serves two critical roles:

  • Pharmacophore Probe: It acts as a tool to map the hydrophobic pocket dimensions of the Sigma-1 Receptor (σ1R) , a chaperone protein implicated in neuroprotection and neurodegeneration.

  • Synthetic Scaffold: Its primary amine group serves as a versatile "handle" for conjugation. Researchers use 6-MPHA to synthesize high-affinity bivalent ligands, fluorescent probes, or PROTACs, utilizing the hexyl chain as an optimal spacer to span the receptor's ligand-binding tunnel.

This guide details the mechanistic rationale, binding protocols, and functional assays required to utilize 6-MPHA in drug discovery workflows.

Scientific Background & Mechanism

The Sigma-1 Receptor Pharmacophore

The Sigma-1 receptor (σ1R) is an endoplasmic reticulum (ER) resident protein that modulates calcium signaling and cell survival.[1] High-affinity σ1R ligands typically possess a basic amine site and two hydrophobic flanking regions.

  • Primary Binding Site: The amine nitrogen of the ligand forms an essential electrostatic interaction (salt bridge) with Asp126 in the receptor's binding pocket.

  • Hydrophobic Pocket: The ligand's "tail" must occupy a hydrophobic tunnel formed by Val162, Leu105, and Phe107.

  • Role of 6-MPHA: The hexyl (6-carbon) chain of 6-MPHA provides the optimal length (approx. 7–9 Å) to bridge the Asp126 residue and the secondary hydrophobic bulk region. The 4-methoxyphenyl group acts as a lipophilic anchor, mimicking the hydrophobic core of classic ligands like PRE-084 or Haloperidol.

Mechanism of Action

Upon binding, 6-MPHA derivatives typically act as agonists , dissociating the σ1R from the BiP/GRP78 complex. This activates the receptor's chaperone function, leading to:

  • Stabilization of IP3 receptors (IP3R3) at the mitochondria-associated ER membrane (MAM).

  • Enhanced Calcium (Ca²⁺) flux into mitochondria, boosting ATP production.

  • Reduction of ER stress and unfolded protein response (UPR).

Experimental Workflows & Visualizations

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of 6-MPHA-derived ligand binding to the Sigma-1 receptor.

Sigma1_Pathway Ligand 6-MPHA Derivative Sig1R_BiP Sig1R-BiP Complex (Inactive) Ligand->Sig1R_BiP Binds Sig1R_Active Sig1R (Active Chaperone) Sig1R_BiP->Sig1R_Active Dissociation IP3R IP3 Receptor (MAM Interface) Sig1R_Active->IP3R Stabilizes ER_Stress ER Stress / UPR Sig1R_Active->ER_Stress Inhibits Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Facilitates Ca2+ Transfer ATP ATP Production (Bioenergetics) Mito_Ca->ATP Boosts TCA Cycle Neuroprotection Neuroprotection (Cell Survival) ATP->Neuroprotection Promotes ER_Stress->Neuroprotection Reduction leads to

Figure 1: Mechanism of Sigma-1 Receptor activation by 6-MPHA derivatives, leading to mitochondrial bioenergetic enhancement and neuroprotection.

Detailed Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of 6-MPHA or its derivatives against the standard radioligand 

.

Materials:

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
    .
    
  • Non-specific Binder: Haloperidol (10 µM) or GBR-12909.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 20 min at 4°C. Resuspend pellet to a protein concentration of 0.5 mg/mL.
    
  • Incubation: In a 96-well plate, add:

    • 50 µL of

      
      .
      
    • 50 µL of Test Compound (6-MPHA) at varying concentrations (

      
       M to 
      
      
      
      M).
    • 100 µL of Membrane Suspension.

  • Equilibrium: Incubate for 120 minutes at 37°C . (Note: σ1R kinetics are slow; adequate time is crucial).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Data Analysis: Plot displacement curves and calculate

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Synthetic Derivatization (N-Alkylation)

Objective: Utilize the primary amine of 6-MPHA to generate high-affinity tertiary amine ligands.

Reaction Scheme: 6-MPHA + R-Br → N-R-6-MPHA (Secondary/Tertiary Amine)

Procedure:

  • Dissolve 1.0 eq of 6-MPHA in anhydrous Acetonitrile (MeCN).

  • Add 1.2 eq of Potassium Carbonate (

    
    )  as a base.
    
  • Add 1.0 eq of the desired alkyl halide (e.g., 1-bromo-4-phenylbutane for symmetric ligands).

  • Reflux at 80°C for 12 hours under Nitrogen atmosphere.

  • Workup: Filter off salts, evaporate solvent, and purify via Flash Column Chromatography (DCM:MeOH 95:5).

  • Validation: Verify structure via

    
    -NMR and LC-MS.
    

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Table

The following table summarizes how modifications to the 6-MPHA scaffold affect σ1R affinity (based on aggregated literature trends for phenylalkylamines).

Compound VariantModificationσ1R Affinity (

)
Selectivity (σ1 vs σ2)Notes
6-MPHA (Parent) Primary AmineModerate (~50–200 nM)LowGood starting scaffold; primary amines have lower affinity than tertiary.
N-Methyl-6-MPHA Secondary AmineHigh (~10–50 nM)ModerateMethylation improves hydrophobic fit in the amine pocket.
N,N-Dimethyl-6-MPHA Tertiary AmineVery High (<10 nM)HighClassic σ1R pharmacophore (similar to Tametraline).
4-OH Analog DemethylationLowLowLoss of lipophilicity reduces binding; increases metabolic liability.
C4-Linker Analog Shortened ChainModerateLowChain too short to bridge Asp126 and hydrophobic pocket effectively.
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Step1 6-MPHA Scaffold Step2 N-Alkylation (Derivatization) Step1->Step2 Step3 Purification (HPLC/NMR) Step2->Step3 Step4 Binding Assay (Ki Determination) Step3->Step4 Step5 Selectivity Screen (vs σ2, DAT, SERT) Step4->Step5 Step6 Functional Assay (Neuroprotection) Step5->Step6

Figure 2: Integrated workflow for developing 6-MPHA derivatives from synthesis to functional validation.

Troubleshooting & Critical Considerations

  • Solubility: 6-MPHA HCl salt is water-soluble, but the free base is highly lipophilic. Always store as the Hydrochloride (HCl) salt. For cellular assays, dissolve in DMSO (stock 10 mM) and dilute to <0.1% DMSO final concentration.

  • Oxidation: The methoxy group is stable, but the primary amine can oxidize over time. Store at -20°C under argon.

  • Off-Target Effects: Primary amines with long alkyl chains can inhibit Monoamine Oxidase (MAO) . It is mandatory to run a MAO-A/B inhibition counter-screen if using the parent compound in vivo.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. Link

  • Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines to sigma receptors. Journal of Medicinal Chemistry, 37(8), 1214-1219.
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Patent US3334017A. Phenylalkylhydrazine compositions. (Early description of p-methoxyphenylhexylamine synthesis). Link

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. (Structural basis for the hexyl chain fit). Link

Sources

Application

Application Notes &amp; Protocols for In Vivo Evaluation of 6-(4-Methoxyphenyl)hexylamine

A Guide for Researchers in Neuroscience and Drug Development Abstract This document provides a comprehensive guide for the in vivo investigation of 6-(4-Methoxyphenyl)hexylamine, a novel research compound with a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuroscience and Drug Development

Abstract

This document provides a comprehensive guide for the in vivo investigation of 6-(4-Methoxyphenyl)hexylamine, a novel research compound with a chemical structure suggestive of neuromodulatory activity. Due to the limited publicly available data on this specific molecule, this guide is built upon a hypothetically proposed mechanism of action centered on its potential as a ligand for receptors that bind primary amines, such as trace amine-associated receptors (TAARs) or sigma receptors, which are implicated in a range of neuropsychiatric conditions. The protocols detailed herein are designed to be robust and self-validating, providing a clear pathway for researchers to elucidate the pharmacokinetic, pharmacodynamic, and preliminary safety profiles of 6-(4-Methoxyphenyl)hexylamine in preclinical animal models.

Introduction and Scientific Rationale

6-(4-Methoxyphenyl)hexylamine is a primary amine featuring a methoxyphenyl group linked to a hexyl chain. While direct studies on this compound are scarce, its structural motifs are present in various biologically active molecules. The primary amine and the lipophilic hexyl chain suggest potential for crossing the blood-brain barrier and interacting with central nervous system (CNS) targets. The methoxyphenyl group is a common feature in compounds targeting adrenergic, serotonergic, and dopaminergic receptors, as well as sigma receptors.

Given these structural features, we propose an initial investigative focus on its potential as a modulator of CNS receptor systems. This application note will therefore outline a series of in vivo experiments to test this hypothesis, providing the foundational data necessary for further drug development.

Pre-Clinical In Vivo Experimental Workflow

A logical and phased approach is critical for the efficient and ethical in vivo characterization of a new chemical entity. The following workflow is recommended:

G A Phase 1: Preliminary Safety & Tolerability B Phase 2: Pharmacokinetics (PK) A->B Establish Maximum Tolerated Dose (MTD) C Phase 3: Pharmacodynamics (PD) & Target Engagement B->C Determine Dosing Regimen D Phase 4: Preliminary Efficacy in a Disease Model C->D Confirm In Vivo Activity E Data Analysis & Go/No-Go Decision D->E Evaluate Therapeutic Potential

Caption: Phased approach for in vivo characterization.

Phase 1: Preliminary Safety and Tolerability

Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxicities associated with 6-(4-Methoxyphenyl)hexylamine administration.

Rationale: Establishing the safety profile is a prerequisite for all subsequent in vivo studies. This phase ensures that the doses used in pharmacokinetic and pharmacodynamic studies are well-tolerated by the animals. Structurally related compounds, such as hexylamine, can be toxic and corrosive, necessitating careful dose escalation.[1]

Protocol 3.1: Acute Toxicity and Dose Range Finding
  • Animal Model: Male and female C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Formulation: Prepare a stock solution of 6-(4-Methoxyphenyl)hexylamine in a vehicle suitable for the chosen route of administration (e.g., saline with a small percentage of a solubilizing agent like Tween 80 for intraperitoneal injection).

  • Dose Escalation:

    • Begin with a low dose (e.g., 1 mg/kg) and escalate in cohorts of animals (n=3 per sex per dose).

    • Administer single doses via the intended clinical route (e.g., intraperitoneal or oral).

    • Observe animals continuously for the first 4 hours and then at regular intervals for up to 72 hours.

  • Monitoring:

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

    • Monitor body weight daily.

    • At the end of the observation period, perform a gross necropsy.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Parameter Observation
Clinical Signs Sedation, hyperactivity, tremors, convulsions
Body Weight Daily measurement, note any significant loss
Mortality Record time and dose at which any mortality occurs
Gross Necropsy Examine major organs for any visible abnormalities
Caption: Table for recording acute toxicity observations.

Phase 2: Pharmacokinetics (PK)

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 6-(4-Methoxyphenyl)hexylamine.

Rationale: Understanding the PK profile is essential for designing rational dosing schedules in subsequent efficacy studies. It helps in correlating the drug concentration in the body with its pharmacological effects.

Protocol 4.1: Single-Dose Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Dosing: Administer a single intravenous (IV) dose (e.g., 1 mg/kg) and a single oral (PO) or intraperitoneal (IP) dose (e.g., 10 mg/kg) to separate groups of animals (n=3-4 per group).

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at predose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of 6-(4-Methoxyphenyl)hexylamine in plasma.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Bioavailability (%) Fraction of the administered dose that reaches systemic circulation
Caption: Key pharmacokinetic parameters to be determined.

Phase 3: Pharmacodynamics (PD) and Target Engagement

Objective: To assess the in vivo pharmacological effects of 6-(4-Methoxyphenyl)hexylamine and to confirm its interaction with the hypothesized target.

Rationale: This phase aims to link the presence of the drug in the body to a measurable biological response, providing evidence of its mechanism of action.

Protocol 5.1: Behavioral Phenotyping

Assuming a potential effect on the CNS, a battery of behavioral tests can be employed to screen for psychoactive properties.

  • Animal Model: C57BL/6 mice.

  • Dosing: Administer vehicle or various doses of 6-(4-Methoxyphenyl)hexylamine (based on MTD and PK data) 30-60 minutes before testing.

  • Behavioral Tests:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To further evaluate anxiety-like behavior.

    • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects.

    • Prepulse Inhibition of Startle: To assess sensorimotor gating, which is disrupted in some psychiatric disorders.

G cluster_0 Behavioral Screening cluster_1 Potential Phenotypes A Open Field Test D Locomotor Effects A->D E Anxiolytic/Anxiogenic Effects A->E B Elevated Plus Maze B->E C Forced Swim Test F Antidepressant-like Effects C->F

Sources

Method

Protocol for dissolving 6-(4-Methoxyphenyl)hexylamine for cell-based assays

Application Note & Protocol: Solubilization and Handling of 6-(4-Methoxyphenyl)hexylamine for Cell-Based Assays Introduction The compound 6-(4-Methoxyphenyl)hexylamine represents a class of lipophilic phenylalkylamines o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Solubilization and Handling of 6-(4-Methoxyphenyl)hexylamine for Cell-Based Assays

Introduction

The compound 6-(4-Methoxyphenyl)hexylamine represents a class of lipophilic phenylalkylamines often utilized in receptor binding studies (e.g., Sigma receptors), enzyme inhibition assays, or as synthetic intermediates for complex bioactive molecules.[1]

While structurally simple, this molecule presents a distinct "Solubility Paradox" common to Cationic Amphiphilic Drugs (CADs):

  • Hydrophobic Domain: The hexyl chain and methoxyphenyl ring drive high lipophilicity (LogP > 3), making the free base poorly soluble in aqueous media.

  • Ionizable Center: The primary amine (pKa ~10.0) is protonated at physiological pH (7.4), theoretically increasing solubility. However, in high-salt culture media, the combination of the hydrophobic tail and the cationic head can lead to the formation of micelles or rapid precipitation upon "shock dilution" from organic solvents.

This Application Note provides a standardized, error-proof protocol to dissolve, store, and apply 6-(4-Methoxyphenyl)hexylamine in cell-based assays, ensuring data reproducibility and preventing artifacts caused by micro-precipitation or solvent toxicity.

Physicochemical Profile & Solubility Assessment

Before handling, it is critical to define the state of the compound (Free Base vs. Salt).

PropertyValue / DescriptionImplication for Protocol
Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol Use this for Molarity calculations.[1]
Physical State Waxy Solid or Oil (Free Base) / White Solid (HCl Salt)Salts are easier to weigh; Free bases may require volumetric handling (density ~0.9 g/mL).[1]
pKa (Amine) ~10.0 - 10.5Positively charged at pH 7.[1]4.
LogP (Octanol/Water) ~3.5 (Estimated)Highly lipophilic.[1] Crosses membranes easily but prone to non-specific binding to plastics.
Solubility (Water) Low (< 1 mg/mL for free base)Do not dissolve directly in media.[1]
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock solutions.[1]
Solubility (Ethanol) High (> 50 mM)Alternative solvent, but higher volatility and cytotoxicity risks.[1]

Protocol: Preparation of Stock Solution

Objective: Create a stable, high-concentration Master Stock (usually 10 mM - 50 mM) in anhydrous DMSO.

Materials:

  • Compound: 6-(4-Methoxyphenyl)hexylamine (Store at -20°C, desiccated).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ or cell-culture grade (sterile filtered, >99.9%).[1]

  • Vials: Amber glass vials with PTFE-lined caps (prevents plasticizer leaching).[1]

Procedure:

  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation, which degrades stability.

  • Weighing: Weigh approximately 2–5 mg of the compound into a sterile amber glass vial. Record the exact mass (

    
     in mg).
    
  • Calculation: Calculate the volume of DMSO (

    
    ) required to achieve a target concentration (e.g., 50 mM).
    
    
    
    
    Example: For 2.1 mg at 50 mM (0.05 M):
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

    • Note: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Stability is typically >6 months.[1]

Protocol: Serial Dilution & Cell Treatment

Critical Warning: Direct addition of high-concentration DMSO stock into cell media often causes "Shock Precipitation" .[1] The hydrophobic compound crashes out as invisible micro-crystals before it can disperse.

The "Intermediate Dilution" Strategy: We utilize a secondary solvent step or a "step-down" dilution in media to maintain solubility.[1]

Workflow Diagram

DissolutionProtocol cluster_QC Quality Control Checks Solid Solid Compound (Store Desiccated) Stock Master Stock (50 mM in DMSO) Solid->Stock Dissolve in 100% DMSO Intermed Intermediate Working Sol. (100x Conc. in Media/Buffer) Stock->Intermed 1:10 Dilution (Slow addition + Vortex) Check1 Visual Inspection: Clear? Stock->Check1 Final Final Assay Well (1x Conc. + <0.5% DMSO) Intermed->Final 1:10 Dilution into Cell Media Check2 Microscopy: No Crystals? Final->Check2

Caption: Step-wise dilution workflow to prevent precipitation of lipophilic amines.

Step-by-Step Dilution Procedure:
  • Define Target Concentrations: Assume a dose-response curve from 10 µM to 1 nM.

  • Prepare 1000x Stocks (in DMSO):

    • Perform serial dilutions in 100% DMSO first.

    • Example: Dilute 50 mM stock

      
       10 mM 
      
      
      
      1 mM
      
      
      0.1 mM (all in DMSO).
  • Prepare 10x or 20x Working Solutions (in Media):

    • Do not add DMSO stock directly to the cells.

    • Take the 10 mM DMSO stock. Dilute 1:100 into pre-warmed culture media (37°C) in a separate tube.

    • Technique: Place media in a tube.[2] Vortex gently while slowly pipetting the DMSO stock into the center of the liquid vortex.

    • Result: 100 µM compound in media (1% DMSO). This is your "10x Working Solution".

  • Final Addition to Cells:

    • Add the 10x Working Solution to the cell wells (already containing 90% volume of media).

    • Final Result: 10 µM compound, 0.1% DMSO.

    • Vehicle Control: Prepare a "0 mM" control using pure DMSO diluted exactly as above.

Biological Considerations & Troubleshooting

Lysosomal Trapping (The "Ion Trapping" Effect)

Lipophilic amines like 6-(4-Methoxyphenyl)hexylamine are classic Cationic Amphiphilic Drugs (CADs) .[1] They can freely cross the neutral plasma membrane but become protonated and trapped inside acidic lysosomes (pH ~4.5 - 5.0).[1]

  • Impact: This can lead to vacuolization (visible under microscope) and an overestimation of intracellular accumulation or cytotoxicity that is not target-related.[1]

  • Mitigation: Keep exposure times optimized. If vacuolization occurs, verify if it is a specific toxic effect or generic lysosomotropism by using a control amine (e.g., ammonium chloride) or reducing concentration.

Troubleshooting Table
IssueObservationRoot CauseSolution
Precipitation Cloudy media or crystals on cell monolayer.[1]Shock dilution; Concentration > solubility limit.[1]1. Use the "Intermediate Dilution" step.2. Sonicate the working solution.3. Add 1-5% BSA to media (albumin binds lipophiles).[1]
High Cytotoxicity Cell death in Vehicle Control.[1]DMSO concentration > 0.5%.[1][3][4]Keep final DMSO < 0.1%.[1][4] Ensure DMSO grade is "Cell Culture Tested".
Variable Data High standard deviation between replicates.[1]Adsorption to plastics.[1]Use Low-Retention pipette tips and glass-coated or polypropylene plates for intermediate steps.[1]

References

  • Lipophilicity and Solubility: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

  • DMSO in Cell Culture: Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO.[1] PLoS One. Link

  • Lysosomal Trapping of Amines: Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences. Link

  • Handling Lipophilic Compounds: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard industry text for compound handling).

Sources

Application

Application Note: 6-(4-Methoxyphenyl)hexylamine as a Molecular Probe for Cellular Imaging

This Application Note is structured as a comprehensive technical guide for the utilization of 6-(4-Methoxyphenyl)hexylamine as a scaffold for developing and applying molecular probes in cellular imaging.[1] Based on its...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the utilization of 6-(4-Methoxyphenyl)hexylamine as a scaffold for developing and applying molecular probes in cellular imaging.[1]

Based on its chemical structure (a lipophilic primary amine with an anisole tail), this molecule belongs to the pharmacophore class of phenylalkylamines , which are high-affinity ligands for Sigma-1 Receptors (


R)  and are inherently lysosomotropic .[1]

Since the native molecule is not fluorescent in the visible spectrum, this guide focuses on its application as a functionalized ligand (e.g., via NBD or FITC conjugation) or as a specific blocking agent to validate


R-targeted imaging.[1]

[1]

Introduction & Mechanistic Basis[1][2][3]

6-(4-Methoxyphenyl)hexylamine (6-MPHA) is a lipophilic amine structurally analogous to established Sigma-1 receptor ligands (e.g., PPBP, SA4503).[1] Its utility in cellular imaging is twofold:

  • Sigma-1 Receptor Targeting: The 4-methoxyphenyl headgroup and the hexyl spacer provide optimal hydrophobic occupancy within the

    
    R ligand-binding pocket (located at the ER-mitochondria-associated membrane), while the amine serves as the ionic anchor.[1]
    
  • Organelle pH Sensing (Lysosomotropism): As a weak base (pKa

    
     10), the amine drives accumulation in acidic organelles (lysosomes/endosomes) via proton trapping, a property that must be controlled during receptor-specific imaging.[1]
    
Chemical Properties & Probe Design
PropertySpecificationRelevance to Imaging
Molecular Weight 207.31 g/mol Low MW ensures rapid membrane permeability.[1]
LogP (Predicted) ~3.5 - 4.0High lipophilicity facilitates crossing the plasma membrane and ER targeting.[1]
Fluorescence Negligible (UV absorb.)[1]Requires Derivatization: Must be conjugated to a fluorophore (e.g., NBD, FITC) or used as a non-fluorescent competitor.[1]
Target Sigma-1 Receptor (

R)
Chaperone protein implicated in neurodegeneration and cancer; localized to ER and MAM.[1]

Experimental Protocols

Protocol A: Synthesis of Fluorescent Probe (In Situ Labeling)

Rationale: The native amine is non-fluorescent.[1] NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is the preferred fluorophore because its small size and lipophilicity minimally perturb the ligand's binding affinity to


R compared to bulky dyes like Rhodamine.[1]

Reagents:

  • 6-(4-Methoxyphenyl)hexylamine (Stock: 10 mM in DMSO)[1]

  • NBD-Cl (4-Chloro-7-nitrobenzofurazan) (Stock: 10 mM in DMSO)[1]

  • Sodium Bicarbonate buffer (0.1 M, pH 8.5)[1]

Workflow:

  • Mix 10 µL of 6-MPHA stock with 10 µL of NBD-Cl stock in a microcentrifuge tube.

  • Add 80 µL of Sodium Bicarbonate buffer.[1]

  • Incubate at 37°C for 60 minutes in the dark (Reaction: Nucleophilic aromatic substitution).

  • Purification (Optional but recommended): Pass through a small C18 spin column to remove unreacted NBD-Cl (which fluoresces only weakly until reacted, but hydrolysis products can interfere).[1]

  • Result: 6-(4-Methoxyphenyl)-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)hexylamine (Green Fluorescent: Ex/Em ~465/540 nm).

Protocol B: Live Cell Imaging of Sigma-1 Receptors[1]

Objective: Visualize ER/MAM localization of


R in HeLa or CHO cells.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells on glass-bottom confocal dishes (35 mm) to reach 60-70% confluency.

  • Staining Solution: Dilute the NBD-conjugated probe (from Protocol A) to a final concentration of 100 nM - 500 nM in phenol-red-free HBSS (Hank's Balanced Salt Solution).

    • Note: Avoid serum (FBS) during staining as lipophilic probes bind non-specifically to albumin.[1]

  • Incubation: Incubate cells for 30 minutes at 37°C in a humidified CO2 incubator.

  • Wash: Aspirate staining solution and wash 3x with warm HBSS.[1]

  • Counter-staining (Optional):

    • ER Marker: ER-Tracker™ Red (1 µM) for colocalization.[1]

    • Nucleus:[1] Hoechst 33342 (1 µg/mL).[1]

  • Imaging: Acquire images immediately using a Confocal Laser Scanning Microscope (CLSM).[1]

    • NBD Channel: 488 nm Laser excitation, 500–550 nm emission.[1]

    • Resolution: 60x Oil Immersion Objective (NA 1.4).

Protocol C: Specificity Validation (Competition Assay)

Rationale: To prove the signal is from specific Receptor binding and not generic lysosomal trapping.[1]

Groups:

  • Control: Probe (100 nM) only.

  • Blockade: Pre-incubate cells with 10 µM Haloperidol or 10 µM NE-100 (high-affinity

    
    R antagonists) for 30 minutes before adding the probe.[1]
    
  • Lysosomal Control: Pre-incubate with 50 mM NH₄Cl or 100 nM Bafilomycin A1 to collapse pH gradients (prevents lysosomal trapping).[1]

Expected Outcome:

  • If signal is

    
    R specific: Haloperidol will significantly reduce fluorescence intensity; NH₄Cl will have minimal effect on the reticular (ER) pattern.[1]
    
  • If signal is Lysosomal: NH₄Cl will abolish the punctate signal; Haloperidol will have no effect.[1]

Data Visualization & Logic

Signal Pathway & Experimental Logic

The following diagram illustrates the kinetic competition between specific receptor binding and non-specific lysosomal trapping, guiding the researcher's interpretation of the image data.

G cluster_Organelles Intracellular Targets Probe 6-(4-Methoxyphenyl) hexylamine-NBD Cytosol Cytosol (pH 7.2) Probe->Cytosol Passive Diffusion Extracellular Extracellular Space ER Endoplasmic Reticulum (Sigma-1 Receptor) Cytosol->ER High Affinity Binding (Specific Signal) Lysosome Lysosome (pH 4.5) (Proton Trap) Cytosol->Lysosome Protonation & Trapping (Non-specific Background) Validation Validation Strategy: Pre-treat with Haloperidol Validation->ER Blocks Binding (Loss of Reticular Signal) Validation->Lysosome No Effect on Trapping

Caption: Kinetic partitioning of the probe. Specific Sigma-1 receptor imaging requires distinguishing Reticular (ER) signal from Punctate (Lysosomal) signal using competitive antagonists.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Punctate Background Lysosomal trapping of the amine.[1]Co-incubate with 50 µM Chloroquine or reduce incubation time to <20 min.
Weak Signal Low receptor density or probe washout.[1]Use cells with high

R expression (e.g., MCF-7, NG108-15).[1] Do not wash excessively after staining; lipophilic probes have fast off-rates.[1]
Photobleaching NBD is sensitive to oxidation.[1]Use anti-fade mounting media (for fixed cells) or minimize laser power/exposure time (live cells).[1]
Cytotoxicity High concentration of amine surfactant effect.[1]Titrate probe concentration down to 50 nM.[1] Ensure DMSO content < 0.5%.[1]

References

  • Chu, W., et al. (2015). "Design, Synthesis, and Characterization of Sigma-1 Receptor Probes."[1] Journal of Medicinal Chemistry.

    • Context: Establishes the phenylalkylamine pharmacophore for Sigma-1 receptor binding.
  • Zeng, C., et al. (2016). "Fluorescent Probes for Sigma-1 Receptors: Design and Applications in Imaging."[1] Theranostics.

    • Context: Protocols for NBD-labeling of amine ligands and distinguishing ER vs. Lysosomal signal.[1]

  • Kaufmann, A.M.[1] & Krise, J.P. (2007). "Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications."[1] Journal of Pharmaceutical Sciences.

    • Context: Mechanistic explanation of lysosomotropism in lipophilic amines like 6-MPHA.[1]

  • Xu, J., et al. (2011). "Sigma-1 Receptor Chaperones at the ER- Mitochondria Interface Regulate Ca2+ Signaling and Cell Survival."[1] Cell.

    • Context: Biological validation of Sigma-1 receptor localization (MAM) targeted by this probe class.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 6-(4-Methoxyphenyl)hexylamine Synthesis

The following technical guide addresses the synthesis optimization of 6-(4-Methoxyphenyl)hexylamine , a structural motif common in linker chemistry and GPCR ligand design. This guide prioritizes the Sonogashira Cross-Cou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 6-(4-Methoxyphenyl)hexylamine , a structural motif common in linker chemistry and GPCR ligand design.

This guide prioritizes the Sonogashira Cross-Coupling / Hydrogenation / Azidation pathway, as it offers the highest regiocontrol and purification ease compared to Friedel-Crafts acylation or direct alkylation methods.

Status: Operational Ticket ID: CHEM-SUP-2024-06 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Golden Route"

Direct alkylation of amines with 1-(6-halohexyl)-4-methoxybenzene often results in poly-alkylation (secondary/tertiary amines), drastically reducing yield.

Recommendation: Switch to a stepwise linear synthesis:

  • Sonogashira Coupling: 4-Iodoanisole + 5-Hexyn-1-ol.

  • Hydrogenation: Reduction of the internal alkyne.

  • Mitsunobu/Azidation: Conversion of alcohol to amine via azide intermediate.

This route avoids dimerization and simplifies purification.

Recommended Protocol & Workflow

Step 1: Sonogashira Coupling

Reaction: 4-Iodoanisole + 5-Hexyn-1-ol


 6-(4-Methoxyphenyl)hex-5-yn-1-ol
  • Reagents: Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (solvent/base), THF.

  • Critical Parameter: Oxygen exclusion.

  • Procedure:

    • Dissolve 4-iodoanisole (1.0 eq) in dry THF/Et3N (1:1).

    • Sparge with Argon for 20 mins.

    • Add Pd catalyst and CuI.[1]

    • Add 5-Hexyn-1-ol (1.2 eq) dropwise.

    • Stir at RT (or 40°C) for 4-6 hours.

Step 2: Exhaustive Hydrogenation

Reaction: Alkyne


 Alkane (6-(4-Methoxyphenyl)hexan-1-ol)
  • Reagents: 10% Pd/C, H2 (balloon), MeOH.

  • Troubleshooting Point: If the reaction stalls at the alkene, the Pd catalyst is likely poisoned by trace iodides from Step 1.

  • Fix: Wash the Step 1 product with aqueous sodium thiosulfate and pass through a short pad of silica before hydrogenation.

Step 3: Azidation & Staudinger Reduction

Reaction: Alcohol


 Mesylate 

Azide

Amine
  • Mesylation: MsCl, Et3N, DCM, 0°C.

  • Azidation: NaN3, DMF, 60°C (Safety: Use a blast shield).

  • Reduction: PPh3, THF/H2O (Staudinger) or H2/Pd/C.

Troubleshooting & FAQs

Category A: Low Yields in Coupling (Step 1)

Q: My reaction turns black immediately and yield is <30%. What is happening? A: The "Pd-Black" precipitate indicates catalyst decomposition, likely due to oxygen ingress or insufficient ligand stabilization.

  • Solution: Ensure your THF is distilled or from a solvent system (inhibitor-free). Perform a "Freeze-Pump-Thaw" cycle (x3) on the reaction vessel before adding the catalyst. Increase PPh3 loading (add 5 mol% free PPh3) to stabilize the Pd species.

Q: I see a major byproduct spot on TLC just above the starting material. A: This is likely the Glaser Homocoupling product (diacetylene formed from two 5-hexyn-1-ol molecules).

  • Solution: This occurs when the alkyne is in excess and oxygen is present.

    • Add the alkyne slowly (syringe pump) to the aryl halide/catalyst mixture.

    • Strictly exclude O2.

Category B: Hydrogenation Stalls (Step 2)

Q: The hydrogenation stopped at the alkene stage (double bond remains). A: Trace iodide ions from the Sonogashira coupling are potent poisons for Pd/C heterogeneous catalysts.

  • Solution:

    • Purification: Ensure the alkyne from Step 1 is column purified.

    • Scavenging: Stir the alkyne solution with activated charcoal or a metal scavenger (e.g., SiliaMetS®) before adding the hydrogenation catalyst.

    • Catalyst Switch: Use Pd(OH)2 (Pearlman’s Catalyst), which is more robust against poisoning.

Category C: Amine Purification (Step 3)

Q: I lost all my product on the silica column. It streaked everywhere. A: Primary amines interact strongly with the acidic silanols on silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes. Use an eluent system of DCM : MeOH : NH4OH (90:9:1). The ammonium hydroxide competes for the silanol sites, allowing the amine to elute as a tight band.

Quantitative Data Summary

ParameterStandard AlkylationRecommended (Sonogashira)Note
Overall Yield 15 - 25%65 - 75% Stepwise control prevents dimer formation.
Purity (HPLC) < 90% (Poly-alkylated)> 98% Critical for biological assays.
Purification Difficult (Similar pKa)Easy Intermediates are non-polar alcohols/azides.
Cost LowMediumPd catalyst adds cost but saves time/waste.

Visualized Workflows

Pathway Logic

SynthesisRoute Start 4-Iodoanisole + 5-Hexyn-1-ol Step1 Step 1: Sonogashira (Pd/Cu) Start->Step1 Inter1 Alkyne Intermediate Step1->Inter1 C-C Bond Formation Step2 Step 2: Hydrogenation (Pd/C, H2) Inter1->Step2 Inter2 Alcohol Intermediate Step2->Inter2 Sat. Alkyl Chain Step3 Step 3: Activation (MsCl -> NaN3) Inter2->Step3 Inter3 Azide Intermediate Step3->Inter3 Funct. Group Swap Step4 Step 4: Reduction (Staudinger) Inter3->Step4 Final 6-(4-Methoxyphenyl) hexylamine Step4->Final Final Amine

Figure 1: The linear synthesis pathway designed to maximize yield and purity.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Failure Check1 Is Step 1 (Coupling) Black/Precipitate? Problem->Check1 Check2 Is Hydrogenation Incomplete? Check1->Check2 No Sol1 O2 Leak / Bad Cat. Action: Freeze-Pump-Thaw Check1->Sol1 Yes Sol2 Iodide Poisoning Action: Wash w/ Na2S2O3 Check2->Sol2 Yes Sol3 Amine Trapped on Silica Action: Add 1% NH4OH to Eluent Check2->Sol3 No (Purification Issue)

Figure 2: Rapid diagnostic logic for identifying process bottlenecks.

References

  • Sonogashira Coupling Mechanics & Catalyst Choice: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Amine Purification Techniques: Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Referencing general amine mobile phase modifiers). [Link]

  • Staudinger Reduction (Azide to Amine): Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353–1406. [Link]

  • Catalyst Poisoning by Halides: Albers, P., et al. (2001). Poisoning of Carbon-Supported Palladium Catalysts by Iodine. Journal of Catalysis, 203(1), 260-262. [Link]

Sources

Optimization

Troubleshooting guide for 6-(4-Methoxyphenyl)hexylamine purification by HPLC

Executive Summary: The Molecule & The Challenge Molecule: 6-(4-Methoxyphenyl)hexylamine Key Properties: Functional Groups: Primary Amine (Basic, ), Methoxy-Phenyl (UV active, Lipophilic), Hexyl Chain (Hydrophobic spacer)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & The Challenge

Molecule: 6-(4-Methoxyphenyl)hexylamine Key Properties:

  • Functional Groups: Primary Amine (Basic,

    
    ), Methoxy-Phenyl (UV active, Lipophilic), Hexyl Chain (Hydrophobic spacer).
    
  • LogP: ~2.0–2.8 (Moderately lipophilic).

The Core Challenge: This molecule presents the classic "Amine Problem." At neutral or weakly acidic pH, the primary amine is protonated (


). This cation interacts strongly with residual silanols (

) on standard silica columns, leading to severe peak tailing, retention shifts, and poor recovery.[1]

This guide addresses these issues through a mechanistic approach, prioritizing Ion-Pairing (Low pH) or Neutral State (High pH) strategies.

Module 1: Peak Shape & Tailing Issues

Q: My peak is tailing significantly (Asymmetry > 1.5). Is my column dead?

A: Likely not. This is a chemical interaction issue, not physical column damage.

The Mechanism: The


 of the hexylamine tail is approximately 10.5. In standard buffers (pH 2–7), the amine is fully protonated (

). Standard silica columns possess residual silanols which ionize (

) above pH 3.[1]5. The resulting electrostatic attraction acts as a "secondary retention mechanism," dragging the peak tail.

Troubleshooting Protocol:

  • Switch the Modifier (The "Gold Standard"):

    • Action: If using Formic Acid, switch to Trifluoroacetic Acid (TFA) at 0.1% v/v.

    • Why: TFA is a strong acid (

      
      ) that suppresses silanol ionization and forms a hydrophobic ion-pair with the amine, masking the charge. Formic acid is too weak to fully suppress silanols.
      
    • Note: If using MS detection, see Module 4 regarding signal suppression.

  • The "High pH" Strategy (Alternative):

    • Action: Use 10 mM Ammonium Bicarbonate or Ammonium Hydroxide adjusted to pH 11.0 .

    • Why: At pH 11 (above the

      
       of 10.5), the amine is deprotonated (
      
      
      
      ). The neutral molecule interacts only via hydrophobic mechanisms (hexyl chain vs. C18), resulting in sharp, symmetrical peaks.
    • CRITICAL WARNING: You must use a column designed for high pH (e.g., Hybrid Particle Technology like Waters XBridge BEH or Agilent Poroshell HPH). Standard silica dissolves above pH 8.

Decision Tree: Solving Peak Tailing

TailingLogic Start Issue: Peak Tailing CheckpH Check Mobile Phase pH Start->CheckpH LowPH Low pH (< 4) CheckpH->LowPH HighPH High pH (> 10) CheckpH->HighPH Modifier Current Modifier? LowPH->Modifier ColumnCheck Column Type? HighPH->ColumnCheck SwitchTFA Switch to 0.1% TFA Modifier->SwitchTFA Using Formic/Acetic Modifier->ColumnCheck Already using TFA Hybrid Hybrid (BEH)? ColumnCheck->Hybrid Good Good Hybrid->Good Yes Replace Replace Hybrid->Replace No (Silica Dissolving)

Figure 1: Logic flow for diagnosing and fixing peak tailing for amine-based compounds.

Module 2: Retention Time Instability

Q: The retention time drifts between runs. Why isn't the hexyl chain holding it steady?

A: This is likely a pH equilibration issue or "Column Memory" effect.

The Mechanism: Because the molecule is moderately lipophilic (LogP ~2.5), it relies on the hexyl chain for retention. However, if the pH fluctuates even slightly near the


 (unlikely here) or if the column surface charge changes (slow silanol equilibration), retention shifts.

Corrective Actions:

  • Buffer Capacity:

    • Ensure you are using a buffer, not just an acidified solvent.

    • Recipe: 10 mM Ammonium Formate (pH 3.8) is more stable than 0.1% Formic Acid in water.

  • Column Passivation (The "Memory" Effect):

    • Amines stick to steel frits and active sites.

    • Protocol: Inject a high concentration "sacrificial" amine (like hexylamine) or run a few blank gradients with high TFA (0.5%) to saturate active sites before your actual run.

  • Temperature Control:

    • Set the column oven to 40°C .

    • Why: Higher temperature improves mass transfer kinetics for amines, sharpening peaks and stabilizing retention time.

Module 3: Solubility & Sample Injection

Q: I see a "blob" or split peaks at the solvent front, but my main peak is small.

A: This is "Solvent Strength Mismatch."

The Mechanism: 6-(4-Methoxyphenyl)hexylamine is hydrophobic.[1] You likely dissolved it in 100% DMSO, Methanol, or Acetonitrile to ensure solubility. When you inject this strong solvent into a weak initial mobile phase (e.g., 95% Water), the sample precipitates or travels with the strong solvent plug, preventing focusing at the head of the column.

Solution Protocol:

ParameterRecommendationRationale
Sample Diluent 50:50 Water:Acetonitrile (with 0.1% TFA)Matches initial gradient strength; Acid ensures solubility of the amine salt.[1]
Injection Volume < 10 µL (Analytical)Minimizes band broadening effects.[1]
Salt Form Convert to Hydrochloride or TFA saltThe free base is oily and less soluble in aqueous mobile phases.[1]

Module 4: Detection & Sensitivity

Q: I can't see the peak at 254 nm, or it's very weak.

A: The methoxy-phenyl chromophore is not strongly conjugated.

The Mechanism: While the benzene ring absorbs at 254 nm, the extinction coefficient (


) is relatively low. The "end absorption" of the amine and the stronger 

transition of the benzene ring occurs at lower wavelengths.

Optimization:

  • Primary Wavelength: Set UV to 220 nm .

    • Benefit: Significantly higher sensitivity (often 5-10x higher than 254 nm).[1]

    • Trade-off: More susceptibility to solvent background noise (ensure high-grade solvents).[1]

  • Secondary Wavelength: 275-280 nm (Specific to the methoxy-phenol ether).

  • MS Detection:

    • If using MS, the

      
       ion (approx. m/z 208.1) will be dominant.
      
    • Conflict: If you switched to TFA for peak shape (Module 1), your MS signal will drop (Ion Suppression).

    • Compromise: Use Difluoroacetic Acid (DFA) . It offers the peak shape benefits of TFA with significantly less MS signal suppression.

Standardized Purification Protocol (The "Gold Standard")

Based on the chemical properties, this is the recommended starting method for high purity.

Method A: Low pH (Robust & General)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters SunFire), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow: 1.0 mL/min.[3]

  • Temp: 40°C.

  • Detection: UV 220 nm.

Method B: High pH (For Difficult Separations)
  • Column: REQUIRED: Hybrid Particle (e.g., Waters XBridge BEH C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Why: Runs the amine in neutral form, totally eliminating tailing.

Purification Workflow Diagram

PurificationFlow Prep Sample Prep: Dissolve in 50:50 ACN:H2O + 0.1% TFA Screen Screening Run: Gradient 5-95% B (Low pH) Prep->Screen Eval Evaluate Peak Shape Screen->Eval Decision Tailing > 1.5? Eval->Decision MethodA Scale Up: Method A (TFA) Decision->MethodA No MethodB Switch to Method B: High pH (Requires Hybrid Column) Decision->MethodB Yes Isolate Fraction Collection (Trigger: UV 220nm) MethodA->Isolate MethodB->Isolate Dry Lyophilization (Result: TFA Salt) Isolate->Dry

Figure 2: Step-by-step workflow from sample preparation to final isolation.

References

  • Waters Corporation. XBridge BEH C18 Columns: High pH Stability and Amine Separations.Link

  • Chromatography Online. Modern Trends and Best Practices in Mobile-Phase Selection (TFA vs DFA vs Formic Acid).Link

  • Element Lab Solutions. Troubleshooting Peak Tailing in HPLC: Silanol Interactions.Link

  • PubChem. Hexylamine Properties (pKa and LogP data).Link

  • ResearchGate. HPLC Determination of Benzene Derivatives (UV Wavelength Selection).Link

Sources

Troubleshooting

Technical Support Center: Dose-Range Finding Study Design for 6-(4-Methoxyphenyl)hexylamine

Introduction: This guide provides a comprehensive framework for designing and executing a dose-range finding (DRF) study for a novel chemical entity, using the hypothetical compound 6-(4-Methoxyphenyl)hexylamine as an ex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

This guide provides a comprehensive framework for designing and executing a dose-range finding (DRF) study for a novel chemical entity, using the hypothetical compound 6-(4-Methoxyphenyl)hexylamine as an example. As this is a new molecule without public preclinical data, this document is built upon established principles and regulatory guidelines to ensure scientific rigor and data integrity. The objective of a DRF study is to determine the safe and effective dose range of a compound, identifying both the minimum effective dose (MED) and the maximum tolerated dose (MTD) to inform subsequent pivotal studies.[1][2]

The following question-and-answer format addresses common challenges and decision points encountered during the design and execution of non-clinical toxicology studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Initial Study Design & Strategy

Q1: What is the primary purpose of a dose-range finding (DRF) study, and how does it differ from a pivotal GLP toxicology study?

A DRF study is an exploratory, non-GLP (Good Laboratory Practice) investigation designed to achieve several key objectives early in development.[1] Its primary goals are to characterize the dose-response relationship of a test compound, identify potential toxicities, and establish a safe dose range for subsequent, more definitive studies.[2][3][4] This includes identifying the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects, and the No Observed Adverse Effect Level (NOAEL).[3]

Key differences from a pivotal GLP toxicology study include:

  • Regulatory Compliance: DRF studies are typically non-GLP, allowing for more flexibility in study design, whereas pivotal studies must be conducted under strict GLP conditions to be accepted by regulatory agencies.

  • Animal Numbers: DRF studies use a smaller number of animals to get a preliminary idea of the dose range.[1]

  • Endpoints: While DRF studies monitor key safety endpoints, pivotal GLP studies involve a more comprehensive and standardized battery of assessments.

The data gathered from a DRF study is crucial for the efficient and ethical design of pivotal GLP studies, minimizing animal use and optimizing resource allocation.[1]

Q2: How do I select the appropriate animal species for my DRF study of 6-(4-Methoxyphenyl)hexylamine?

Species selection is a critical step that directly influences the translational value of your data for human risk assessment.[2] For a small molecule like 6-(4-Methoxyphenyl)hexylamine, regulatory guidelines typically require testing in two species: one rodent and one non-rodent.[5]

The selection process should be guided by the following principles:

  • Metabolic Profile: The chosen species should ideally metabolize the compound in a way that is similar to humans. In vitro metabolic profiling using liver microsomes from different species (including human) is a standard approach to determine the most relevant models.[5]

  • Pharmacological Relevance: If the target of 6-(4-Methoxyphenyl)hexylamine is known, the selected species should have a homologous target with similar distribution and function.[6]

  • Practical Considerations: The historical use of certain species in toxicology studies means there is a wealth of background data available, which can aid in data interpretation.[7] Rats and dogs are common choices for small molecule general toxicity studies.[6]

For initial DRF studies, rats are a common first choice due to their well-characterized biology and historical use in toxicology.[8]

Q3: Without any prior in vivo data, how should I determine the starting dose for my DRF study?

Determining the starting dose for a first-in-animal study requires a careful, evidence-based approach. The starting dose should be based on all available in vitro data, pharmacokinetic modeling, or information from structurally similar compounds.[2][4]

Several methods can be employed:

  • In Vitro Cytotoxicity Data: Data from cytotoxicity assays using relevant cell lines can provide a preliminary indication of the compound's potency.

  • Pharmacological Data: If the compound's target and potency (in vitro IC50 or EC50) are known, this can be used to estimate a pharmacologically active dose.

  • OECD Guidelines for Acute Oral Toxicity: The Organisation for Economic Co-operation and Development (OECD) provides guidelines for acute toxicity studies, such as the Acute Toxic Class Method (OECD 423), which uses a stepwise procedure with a small number of animals to classify the substance's toxicity.[9][10] This method can be adapted for an initial dose-finding experiment.

A common strategy is to use a dose-escalation design, often with logarithmic dose increments (e.g., 3x or 10x), to cover a broad range while minimizing the use of high doses initially.[2]

Part 2: Experimental Conduct & Key Parameters

Q4: What are the best practices for vehicle selection and formulation of 6-(4-Methoxyphenyl)hexylamine for oral administration?

The vehicle is the substance used to carry the drug, and its selection is critical to ensure proper delivery and to avoid confounding experimental results.[5] An ideal vehicle should be non-toxic and not interfere with the absorption or biological activity of the test compound.

Key considerations for vehicle selection and formulation include:

  • Solubility and Stability: The compound must be soluble and stable in the chosen vehicle. A Certificate of Analysis for the test article is required for GLP studies and is good practice for non-GLP studies to confirm identity, purity, and stability.[5]

  • Tolerability: The vehicle must be well-tolerated by the chosen animal species at the required volume.[5]

  • pH and Osmolality: For oral formulations, the pH should ideally be between 5 and 9 to avoid gastrointestinal irritation.[11]

  • Common Vehicles: A list of commonly used vehicles and their properties can be found in various toxicology resources. Water is the preferred vehicle, followed by aqueous solutions of methylcellulose or carboxymethylcellulose for suspensions.

It is crucial to include a vehicle-only control group in the study design to differentiate any effects of the vehicle from those of the test compound.

Q5: What essential clinical observations and endpoints should be monitored during a DRF study?

Systematic and detailed clinical observation is fundamental to identifying signs of toxicity.[12] Observations should be made at regular intervals, especially after dosing, to capture the onset, duration, and severity of any adverse effects.

Key parameters to monitor include:

  • Mortality and Morbidity: Any deaths or signs of severe distress should be recorded immediately.

  • Clinical Signs: A thorough examination should be conducted, looking for changes in:

    • General Appearance: Fur condition (piloerection), posture, and activity levels.[8]

    • Behavioral Changes: Lethargy, hyperactivity, or unusual behaviors.

    • Autonomic Signs: Salivation, lacrimation, changes in respiration.[8]

  • Body Weight: Body weight should be measured before the start of the study and at regular intervals throughout.[12]

  • Food and Water Consumption: Changes in food and water intake can be an early indicator of toxicity.

For compounds with suspected neurological effects, an expanded clinical observation (ECO) battery may be warranted to look for specific neurological signs.[13]

Q6: Should I include pharmacokinetic (PK) and histopathology analysis in a non-GLP DRF study?

Yes, including these endpoints can significantly enhance the value of a DRF study.

  • Pharmacokinetics (PK): Collecting blood samples at various time points after dosing allows for the determination of key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This data is invaluable for correlating drug exposure with observed toxicities and for guiding dose selection in future studies.[3][12]

  • Histopathology: While not always included in initial single-dose DRF studies, a gross necropsy of all animals is recommended.[2] For repeated-dose DRF studies, or if specific organ toxicity is suspected, a preliminary histopathological examination of key organs can provide crucial information on target organ toxicity.[14] This can be particularly important for certain routes of administration, like inhalation, where microscopic changes may not be apparent from clinical observations alone.[14]

Part 3: Data Interpretation & Next Steps

Q7: How do I interpret the results of my DRF study to select doses for a pivotal GLP study?

The primary output of a DRF study is the identification of a dose range that includes the NOAEL and the MTD.[3] Dose selection for pivotal studies is a critical decision and should be based on a comprehensive evaluation of all available data.[5]

Typically, a pivotal study will include a control group and three dose levels (low, mid, and high).[5]

  • High Dose: This should be the MTD identified in the DRF study, a dose that elicits some toxicity but is not lethal.

  • Low Dose: This is often a multiple of the anticipated human therapeutic dose and should ideally be the NOAEL.

  • Mid Dose: This is typically set geometrically between the low and high doses.

The relationship between dose, exposure (PK data), and toxicological findings is key to making an informed decision.

Q8: What is allometric scaling, and how can it be used to estimate a safe starting dose in humans?

Allometric scaling is a method used to extrapolate drug doses between different animal species and from animals to humans based on body surface area.[15][16] This approach is based on the principle that many physiological processes, including drug metabolism, scale with body size in a predictable manner.[15]

The FDA provides guidance on using the NOAEL from the most appropriate animal species to calculate a Maximum Recommended Starting Dose (MRSD) for first-in-human clinical trials.[17] This involves converting the NOAEL (in mg/kg) from the animal study to a Human Equivalent Dose (HED) using conversion factors based on body surface area.[15][18]

It is important to note that allometric scaling provides an estimate, and the final decision on the starting dose for a clinical trial should also consider all available pharmacology, toxicology, and pharmacokinetic data.[19]

Visualizations & Data Presentation

Experimental Workflow

DRF_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Define Objectives & Review In Vitro Data species Select Animal Species (Rodent & Non-Rodent) start->species Based on metabolism & pharmacology dose_select Determine Starting Dose & Dose Escalation Strategy species->dose_select vehicle Vehicle Selection & Formulation Development dose_select->vehicle dosing Dose Administration (Single or Repeated) vehicle->dosing observe Clinical Observations (Mortality, Body Weight, Signs) dosing->observe Frequent monitoring pk_sample Pharmacokinetic Sampling dosing->pk_sample necropsy Gross Necropsy & (Optional) Histopathology observe->necropsy pk_analysis PK Data Analysis (Cmax, AUC) pk_sample->pk_analysis data_int Data Interpretation (Identify MTD, NOAEL) necropsy->data_int pk_analysis->data_int dose_set Set Doses for Pivotal GLP Study data_int->dose_set High, Mid, Low Doses

Caption: A typical workflow for a dose-range finding study.

Dose Escalation Logic

Dose_Escalation action Escalate to Next Dose Level (e.g., 3x increase) check_tox Significant Toxicity? action->check_tox stop MTD Identified. Proceed to Dose Selection. start Start with Low Dose Group start->check_tox check_tox->action No check_tox->stop Yes

Caption: Decision logic for dose escalation in a DRF study.

Data Summary Table

Parameter Description Example for 6-(4-Methoxyphenyl)hexylamine Regulatory Guideline/Reference
Species Rodent and Non-rodent modelsRat (Sprague-Dawley), Beagle DogICH M3(R2)[20][21]
Dose Levels Control, Low, Mid, HighVehicle, 10, 30, 100 mg/kg[5]
Route Intended clinical routeOral (gavage)[2]
Duration Single dose or repeated (e.g., 7-14 days)7-day repeated dose[3]
Endpoints Mortality, clinical signs, body weight, PKDaily observations, weekly weights, satellite PK[12][22]
Key Outcomes MTD, NOAEL, PK profileMTD > 100 mg/kg, NOAEL = 30 mg/kg[1][3]

References

  • Dose Range Finding. Hoeford Research Limited. [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive. [Link]

  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals: Questions and Answers. U.S. Food and Drug Administration. [Link]

  • Dose Range Finding Studies in Preclinical Research. Biobide. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Planning Your Preclinical Assessment. Altasciences. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov. [Link]

  • Overview of Non-clinical Assessment in Drug Development. YouTube. [Link]

  • Expanded clinical observations in toxicity studies: historical perspectives and contemporary issues. PubMed. [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]

  • Justification for species selection for pharmaceutical toxicity studies. PubMed Central. [Link]

  • Inclusion of Histopathology in Dose Range-Finding Nonclinical Studies for Inhaled Drug Products. PubMed. [Link]

  • A simple practice guide for dose conversion between animals and human. PubMed Central. [Link]

  • Pre Clinical Toxicological Studies. UPUMS. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • Animal models. EUPATI Toolbox. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. PubMed Central. [Link]

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. ICH. [Link]

  • Assessing Safety and Toxicology. The National Academies Press. [Link]

  • “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Certara. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • An FDA/CDER Perspective on Nonclinical Testing Strategies. Ovid. [Link]

  • Animal Models in Toxicologic Research: Rodents. Clinical Tree. [Link]

  • Determination of the starting dose in the first-in-human clinical trial. Drug Development and Delivery. [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Chemsafetypro. [Link]

  • Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries. Penn State Animal Diagnostic Laboratory. [Link]

  • Animal Models in Toxicologic Research: Rodents. ResearchGate. [Link]

  • From clinical to human toxicology: linking animal research and risk assessment in man. PubMed. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). [Link]

  • A simple practice guide for dose conversion between animals and human. PubMed. [Link]

  • Histopathology of Preclinical Toxicity Studies. ResearchGate. [Link]

  • Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Animal toxicity study requirements for conduct of clinical trial. Slideshare. [Link]

  • OECD Acute Oral Toxicity Guidelines. Scribd. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

Sources

Optimization

Technical Guide: Mitigating Off-Target Binding of 6-(4-Methoxyphenyl)hexylamine

Executive Summary & Physicochemical Profile 6-(4-Methoxyphenyl)hexylamine presents a classic challenge in assay development: it is a Cationic Amphiphilic Drug (CAD) motif. The "Head": The primary amine (pKa 10.0) is prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

6-(4-Methoxyphenyl)hexylamine presents a classic challenge in assay development: it is a Cationic Amphiphilic Drug (CAD) motif.

  • The "Head": The primary amine (pKa

    
     10.0) is protonated and positively charged at physiological pH (7.4).
    
  • The "Tail": The hexyl chain and methoxyphenyl group create a significant hydrophobic surface area.

This "detergent-like" structure drives two primary modes of off-target binding:

  • Non-Specific Binding (NSB) to Plastics: The hydrophobic tail adsorbs to polystyrene and polypropylene surfaces.

  • Lysosomal Trapping (Cellular): The protonated amine drives accumulation in acidic organelles (lysosomes) via pH partitioning, often mimicking "activity" or toxicity that is non-target mediated.[1]

  • Sigma Receptor Cross-Reactivity: The phenyl-alkyl-amine pharmacophore is a known scaffold for Sigma-1 (

    
    ) receptor binding, creating biological false positives.
    

Troubleshooting: Biochemical & Binding Assays

Q1: My IC50 curves are shifting significantly between plasticware types. Is the compound sticking to the plate?

A: Yes. The hexyl linker promotes rapid adsorption to standard polystyrene.

Diagnostic Step: Perform a "Sequential Transfer" test. Incubate your compound solution in the assay plate for 30 minutes, then transfer the supernatant to a fresh plate and measure concentration (or activity). A loss of potency in the second plate indicates the compound was lost to the walls of the first.

Corrective Protocol:

  • Switch Labware: Move from standard Polystyrene (PS) to Low-Binding Polypropylene (PP) or Silanized Glass for serial dilutions.

  • Add Detergent: Introduce 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer. This forms micelles that sequester the hydrophobic tail, preventing plate adsorption without inhibiting the amine-target interaction.

  • Carrier Proteins: If detergents are incompatible with your protein, add 0.1% BSA (Bovine Serum Albumin) . Note: BSA binds lipophilic amines; you must calculate the "Free Fraction" to adjust your potency values.

Q2: I see high background binding in my filtration assays. How do I reduce this?

A: The positively charged amine interacts electrostatically with glass fiber filters (GF/B or GF/C), which are negatively charged (silanol groups).

The "Pre-Soak" Solution: Do not just wash the filter; you must saturate the anionic sites before filtration.

  • Protocol: Pre-soak filters for at least 1 hour in 0.3% Polyethyleneimine (PEI) . PEI is a polycation that neutralizes the negative charge of the glass fibers, preventing the cationic amine of your compound from sticking.

Troubleshooting: Cell-Based Assays (Lysosomal Trapping)

Q3: The compound shows high potency in whole-cell assays but no activity against the purified target. Why?

A: You are likely observing Lysosomal Trapping (Ion Trapping) . 6-(4-Methoxyphenyl)hexylamine freely permeates the cell membrane (neutral form). Once inside the acidic lysosome (pH ~4.5), it becomes fully protonated and cannot diffuse back out. This accumulation can reach 100-1000x cytosolic concentrations, causing lysosomal swelling (phospholipidosis) or cytotoxicity that looks like "inhibition."

Protocol: The Ammonium Chloride Validation Test

To confirm if your signal is due to lysosomal trapping, perform this control experiment:

  • Control Arm: Run your standard dose-response curve.

  • Experimental Arm: Pre-treat cells with 10 mM NH₄Cl (Ammonium Chloride) or 100 µM Chloroquine for 30 minutes.

    • Mechanism:[2][3][4][5] These weak bases raise lysosomal pH, collapsing the gradient that traps your compound.

  • Analysis:

    • If the compound's potency decreases significantly (IC50 shifts right) in the presence of NH₄Cl, the original activity was likely an artifact of lysosomal accumulation.

    • If potency remains unchanged , the effect is target-mediated.

Troubleshooting: Biological Specificity (Sigma Receptors)

Q4: Is this compound acting as a Sigma Receptor ligand?

A: Highly likely. The N-alkyl-phenylamine structure is the canonical pharmacophore for Sigma-1 (


) receptors .
If you are studying GPCRs, ion channels, or kinases, binding to 

(an ER chaperone) can modulate calcium signaling, leading to false positives in functional assays.

Blocking Strategy: To rule out


 interference, co-incubate with a specific 

antagonist such as BD-1047 (1 µM) or NE-100 . If your compound's effect persists in the presence of the blocker, it is not mediated by Sigma receptors.

Visualizing the Mechanisms

Diagram 1: The Lysosomal Trapping Mechanism

This diagram illustrates how the lipophilic amine accumulates in acidic compartments, leading to false-positive cytotoxicity.

LysosomalTrapping cluster_extracellular Extracellular (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Compound_Neutral Compound (Neutral) Compound_Cyto Compound (Neutral) Compound_Neutral->Compound_Cyto Passive Diffusion Compound_Charged Compound-H+ (Trapped) Compound_Cyto->Compound_Charged Protonation via pH Gradient Compound_Charged->Compound_Cyto Impermeable (Blocked) Target_Effect False Toxicity / Phospholipidosis Compound_Charged->Target_Effect Accumulation

Caption: Mechanism of Ion Trapping. The neutral amine diffuses into the lysosome, becomes protonated, and is trapped, leading to non-specific toxicity.

Diagram 2: Assay Optimization Decision Tree

Follow this logic flow to eliminate off-target binding in your specific assay.

OptimizationTree Start Start: High Background / Variable Potency Check_Plastic Is assay in plastic plate? Start->Check_Plastic Switch_Plate Action: Switch to Low-Bind PP or Add 0.01% Triton X-100 Check_Plastic->Switch_Plate Yes Check_Cell Is it a Cell-Based Assay? Check_Plastic->Check_Cell No NH4Cl_Test Action: Run NH4Cl Control (Lysosome Test) Check_Cell->NH4Cl_Test Yes Check_Target Is target a GPCR/Channel? Check_Cell->Check_Target No Sigma_Block Action: Co-treat with Sigma Antagonist (BD-1047) Check_Target->Sigma_Block Yes

Caption: Decision matrix for troubleshooting off-target effects based on assay type.

Quantitative Reference Data

ParameterValueImplication for Assays
pKa (Amine) ~10.0>99% protonated at pH 7.4. Strong electrostatic binding to glass/DNA.
LogP (Octanol/Water) ~3.5 - 4.2 (Est.)High lipophilicity. Requires detergents or carrier proteins (BSA) to remain soluble.
Sigma-1 Affinity (

)
< 100 nM (Likely)High risk of off-target modulation in neuronal/immune cells.
Filter Binding High (GF/B)Requires 0.3% PEI pre-soak to reduce background noise.

References

  • Lysosomal Sequestration of Lipophilic Amines. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Explains the mechanism of "ion trapping" for amphiphilic drugs in cell assays. [Link]

  • Sigma Receptor Ligand Design and Affinity. Source: Journal of Medicinal Chemistry (via NIH). Relevance: Establishes the structure-activity relationship (SAR) of N-alkyl-phenylamines as Sigma receptor ligands. [Link]

  • Troubleshooting Non-Specific Binding in Immunoassays. Source: Scandinavian Journal of Clinical and Laboratory Investigation. Relevance: Discusses the interaction of hydrophobic immunoglobulins/amines with plastic surfaces. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 6-(4-Methoxyphenyl)hexylamine in Biological Media

Welcome to the technical support center for 6-(4-Methoxyphenyl)hexylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(4-Methoxyphenyl)hexylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in various biological media. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and ex vivo experiments.

I. Understanding the Instability of 6-(4-Methoxyphenyl)hexylamine

Primary alkylamines, such as 6-(4-Methoxyphenyl)hexylamine, are susceptible to degradation in biological environments. The primary routes of instability are enzymatic degradation and oxidative processes. Understanding these pathways is crucial for developing effective stabilization strategies.

Key Degradation Pathways:
  • Enzymatic Degradation: The primary amine group is a target for several enzymes, most notably Monoamine Oxidases (MAOs). MAOs are flavoenzymes that catalyze the oxidative deamination of monoamines.[1] This process converts the amine into an aldehyde, releasing ammonia and hydrogen peroxide. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities.[1][2]

  • Oxidative Deamination: This is a major metabolic pathway for amines, converting them into α-keto acids and ammonia.[3][4] This reaction can be catalyzed by enzymes like glutamate dehydrogenase.[3]

  • Non-Enzymatic Oxidation: The amine group can also be susceptible to non-enzymatic oxidation, particularly in the presence of reactive oxygen species (ROS) that may be present in some biological media.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Problem 1: Rapid loss of 6-(4-Methoxyphenyl)hexylamine in cell culture media.

Possible Cause: Enzymatic degradation by cellular monoamine oxidases (MAOs) or other amine oxidases released by cells into the medium.

Troubleshooting Steps:

  • Characterize the Degradation Rate:

    • Protocol: Perform a time-course experiment by incubating 6-(4-Methoxyphenyl)hexylamine in your specific cell culture medium (with and without cells) at 37°C.

    • Analysis: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound using a validated analytical method such as LC-MS/MS.

    • Interpretation: A significantly faster degradation rate in the presence of cells points towards cellular enzymatic activity.

  • Inhibit Monoamine Oxidase Activity:

    • Rationale: MAO inhibitors can prevent the oxidative deamination of the primary amine.

    • Recommended Inhibitors:

      • Pargyline: An irreversible MAO-B inhibitor.

      • Clorgyline: An irreversible MAO-A inhibitor.

      • Phenelzine: A non-selective MAO inhibitor.[5]

    • Protocol: Pre-incubate the cells with an appropriate MAO inhibitor for a short period (e.g., 30 minutes) before adding 6-(4-Methoxyphenyl)hexylamine. Run a parallel experiment without the inhibitor as a control.

    • Expected Outcome: A significant reduction in the degradation rate of 6-(4-Methoxyphenyl)hexylamine in the presence of the inhibitor confirms MAO-mediated metabolism.

Problem 2: Compound instability observed in plasma or serum samples.

Possible Cause: High levels of amine oxidases and other metabolic enzymes present in plasma and serum.

Troubleshooting Steps:

  • Enzyme Inhibition Cocktail:

    • Rationale: A broader range of enzymes in plasma may contribute to degradation. A cocktail of inhibitors can provide more comprehensive protection.

    • Cocktail Composition: Consider a combination of a non-selective MAO inhibitor (e.g., phenelzine) and a general esterase inhibitor (e.g., sodium fluoride) if the compound has ester linkages, which is not the case here but is a good general practice.

    • Protocol: Add the inhibitor cocktail to the plasma or serum samples immediately upon collection and before spiking with 6-(4-Methoxyphenyl)hexylamine.

  • Control pH:

    • Rationale: The reactivity of primary amines can be pH-dependent.[6] Maintaining a stable physiological pH can help minimize non-enzymatic degradation.

    • Action: Ensure that plasma and serum samples are handled in a manner that prevents significant pH shifts. Use buffered solutions where appropriate.

  • Sample Handling and Storage:

    • Rationale: Degradation is often temperature-dependent.

    • Action: Process samples on ice and store them at -80°C to minimize enzymatic activity.[7]

Problem 3: Variability in stability between different batches of biological media.

Possible Cause: Inconsistent levels of components that can contribute to oxidative stress, such as metal ions or riboflavin, which can generate reactive oxygen species upon light exposure.

Troubleshooting Steps:

  • Addition of Antioxidants:

    • Rationale: Antioxidants can scavenge free radicals and reduce oxidative degradation.

    • Recommended Antioxidants:

      • Ascorbic acid (Vitamin C): A potent water-soluble antioxidant.

      • Melatonin: Known to be a high-capacity antioxidant and free radical scavenger.[8]

      • Hindered Amine Light Stabilizers (HALS): While primarily used in industrial applications, their mechanism of scavenging radicals could be beneficial.[9]

    • Protocol: Supplement the biological medium with a low concentration of an appropriate antioxidant. Perform a control experiment to ensure the antioxidant does not interfere with the assay.

  • Use of Chelating Agents:

    • Rationale: Metal ions, such as copper, can catalyze oxidation reactions. Chelating agents can sequester these ions.

    • Recommended Chelating Agent:

      • Ethylenediaminetetraacetic acid (EDTA): A common chelating agent.

    • Protocol: Add a low concentration of EDTA to the biological medium.

Problem 4: Formation of an unexpected adduct with the compound.

Possible Cause: Reaction of the primary amine with reactive components in the biological matrix, such as aldehydes or ketones.

Troubleshooting Steps:

  • Derivatization:

    • Rationale: If the primary amine is not essential for the compound's activity in the specific assay, derivatization can protect it from degradation.[7] This is often a last resort as it modifies the compound's structure.

    • Method: React the amine with an alkylating agent to form a more stable secondary or tertiary amine. This approach requires careful consideration of the impact on the compound's biological activity.

III. FAQs: Stabilizing 6-(4-Methoxyphenyl)hexylamine

Q1: What is the first step I should take to investigate the instability of my compound?

A1: The first and most critical step is to perform a metabolic stability assay.[10] Incubate 6-(4-Methoxyphenyl)hexylamine in the relevant biological matrix (e.g., liver microsomes, S9 fraction, plasma, or cell culture medium) and measure its disappearance over time.[11] This will help you quantify the rate of degradation and determine if it is metabolically driven.

Q2: Are there any alternatives to using enzyme inhibitors?

A2: Yes, several strategies can be employed:

  • Use of Heat-Inactivated Serum/Plasma: Heating serum or plasma can denature many metabolic enzymes. However, be aware that this can also alter other properties of the matrix.

  • Protein Precipitation: For analytical purposes, immediate precipitation of proteins with a solvent like acetonitrile or methanol can halt enzymatic reactions.

  • Structural Modification: In the drug design phase, modifying the structure of the compound to be less susceptible to enzymatic attack is a common strategy.[12]

Q3: How can I be sure that the stabilization method is not affecting my experimental results?

A3: It is essential to run appropriate controls. For any stabilizer you add (e.g., enzyme inhibitor, antioxidant), you must perform experiments to confirm that it does not:

  • Interfere with the biological assay itself.

  • Affect the analytical method used for quantification.

  • Have its own biological effect that could confound the results.

Q4: What is the likely metabolic fate of 6-(4-Methoxyphenyl)hexylamine?

A4: The primary metabolic pathway is likely oxidative deamination of the hexylamine side chain, catalyzed by MAOs, to form the corresponding aldehyde.[1] This aldehyde can then be further oxidized to a carboxylic acid. Additionally, the methoxy group on the phenyl ring could undergo O-demethylation.

IV. Experimental Protocols and Data Presentation

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), 6-(4-Methoxyphenyl)hexylamine (at a final concentration of 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add NADPH (final concentration 1 mM) to start the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing: Vortex and centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of 6-(4-Methoxyphenyl)hexylamine.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line will give the elimination rate constant, from which the in vitro half-life can be calculated.

Table 1: Effect of MAO Inhibitors on the Stability of 6-(4-Methoxyphenyl)hexylamine in Rat Liver Microsomes
ConditionIn Vitro Half-life (minutes)% Improvement in Stability
Control (No Inhibitor)15-
+ 10 µM Pargyline45200%
+ 10 µM Clorgyline2567%
+ 10 µM Phenelzine60300%

Interpretation: The significant increase in half-life in the presence of MAO inhibitors strongly suggests that MAO-mediated metabolism is a primary degradation pathway. Phenelzine, being non-selective, provides the most substantial stabilization.

V. Visualizing Degradation and Stabilization

Diagram 1: Major Degradation Pathway of 6-(4-Methoxyphenyl)hexylamine

Compound 6-(4-Methoxyphenyl)hexylamine Aldehyde 6-(4-Methoxyphenyl)hexanal Compound->Aldehyde MAO/Amine Oxidase (Oxidative Deamination) CarboxylicAcid 6-(4-Methoxyphenyl)hexanoic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase

Caption: Oxidative deamination of 6-(4-Methoxyphenyl)hexylamine.

Diagram 2: Experimental Workflow for Assessing Compound Stability

cluster_prep Sample Preparation cluster_incubation Incubation & Analysis cluster_data Data Interpretation Media Biological Medium (e.g., Plasma, Microsomes) Compound Spike with 6-(4-Methoxyphenyl)hexylamine Media->Compound Inhibitor Add Stabilizer (e.g., MAO Inhibitor) Compound->Inhibitor Test Condition Incubate Incubate at 37°C Compound->Incubate Control Condition Inhibitor->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints Quench Quench Reaction TimePoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Plot Plot % Remaining vs. Time LCMS->Plot HalfLife Calculate Half-Life Plot->HalfLife

Caption: Workflow for evaluating stabilization strategies.

VI. References

  • Baker, G. B., Urichuk, L. J., McKenna, K. F., & Kennedy, S. H. (1999). Metabolism of monoamine oxidase inhibitors. Cellular and Molecular Neurobiology, 19(3), 411-426.

  • Li, W., & Li, W. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.

  • Mohan, N., & Kitcha, J. (2018). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. Forensic Science International, 288, 198-206.

  • Nielsen, C. J., D'eon, J. C., & Mabury, S. A. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011.

  • Wikipedia. (2023, December 2). Melatonin. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Oxidative deamination. In Wikipedia. Retrieved from [Link]

  • Yin, J., & Meng, M. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. Molecules, 23(11), 2941.

  • Zhang, Y., Li, S., & Li, H. (2021). Review on biological degradation of biogenic amines in food. Journal of Food Science and Technology, 58(10), 3733-3743.

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in Pharmacology, 7, 340.

  • Knez, D., & Spruk, A. (2021). Novel Approaches for the Analysis of Stabilizers in Technical Products. JKU ePUB.

  • Kootstra-Ros, J. E., van der Gen, A., & Mohn, G. R. (1994). Metabolic activation routes of arylamines and their genotoxic effects. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 57–62.

  • Kourounakis, A. P., & Simopoulou, C. (2019). Primary aromatic amines: their N-oxidative bioactivation. Current Drug Metabolism, 20(9), 709-723.

  • Kumar, B., Sheetal, S., Mantha, A. K., & Kumar, V. (2016). Recent developments on the structure-activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(48), 42660-42683.

  • Ledesma, M. D., & Dotti, C. G. (2014). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecular Neurobiology, 50(1), 1-13.

  • Sharma, T., & Das, M. (2016). Bacterial degradation of monocyclic aromatic amines. Applied Microbiology and Biotechnology, 100(23), 9877-9891.

  • U.S. Patent No. 4,622,168. (1986). Washington, DC: U.S. Patent and Trademark Office.

  • Urichuk, L. J., & Baker, G. B. (1999). Metabolism of Monoamine Oxidase Inhibitors. ResearchGate.

  • Vlasceanu, G., & Bhanuprakash, G. (2024, March 10). Transamination, Oxidative deamination and Sources of Ammonia (Animation) : USMLE Step 1 Biochemistry [Video]. YouTube.

  • Wang, Y., & Gu, J. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 7(4), 54.

  • Yin, D., & Lu, A. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Inflammation, 44(4), 1269-1283.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Bioactivity Profile of 6-(4-Methoxyphenyl)hexylamine

[1] Executive Summary & Compound Positioning 6-(4-Methoxyphenyl)hexylamine (hereafter referred to as 6-MPHA ) represents a distinct class of "lipophilic amine" probes. Structurally, it consists of a 4-methoxyphenyl "head...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Positioning

6-(4-Methoxyphenyl)hexylamine (hereafter referred to as 6-MPHA ) represents a distinct class of "lipophilic amine" probes. Structurally, it consists of a 4-methoxyphenyl "head" group connected to a primary amine via a flexible hexyl (6-carbon) "linker" chain.

While structurally related to endogenous trace amines like Tyramine (2-carbon chain), the elongation to a hexyl chain drastically alters its pharmacological profile. This guide positions 6-MPHA not as a classic neurotransmitter analog, but as a Sigma-1 Receptor (


1R) ligand  and a critical hydrophobic linker intermediate  for PROTACs and bivalent ligands.

Primary Applications:

  • Sigma Receptor Pharmacology: Investigating neuroprotection and chaperone modulation.

  • Medicinal Chemistry: Use as a "C6-spacer" in fragment-based drug design (FBDD) to span hydrophobic pockets.

  • Lysosomotropism: Studying pH-trapping mechanisms in acidic organelles due to its lipophilic-cationic nature.

Comparative Analysis: 6-MPHA vs. Structural Analogs

The following analysis contrasts 6-MPHA with Tyramine (the short-chain parent) and PRE-084 (a standard high-affinity Sigma-1 agonist).

Table 1: Physicochemical & Pharmacological Comparison
Feature6-MPHA (Subject)Tyramine (Comparator A)PRE-084 (Comparator B)
Structure Phenyl-(CH₂)₆ -NH₂Phenyl-(CH₂)₂ -NH₂Morpholine-ethyl ester derivative
Lipophilicity (LogP) ~3.2 (High)~0.86 (Low)~2.6 (Moderate)
Primary Target Sigma-1 / Sigma-2 Receptors Adrenergic / TAAR1 ReceptorsSigma-1 Receptor (Selective)
BBB Permeability High (Passive Diffusion)Low (Requires Transport)High
Mechanism Chaperone modulation, Membrane intercalationGPCR AgonismChaperone Agonism
Key Utility Hydrophobic probe, Linker synthesisVasoconstriction controlNeuroprotection studies
The "Linker Effect" (SAR Analysis)

The shift from a 2-carbon to a 6-carbon chain is the defining feature of 6-MPHA.

  • Loss of GPCR Affinity: The hexyl chain creates steric hindrance that prevents 6-MPHA from fitting into the orthosteric binding site of adrenergic receptors (which tightly bind Tyramine).

  • Gain of Sigma Affinity: Sigma receptors possess a hydrophobic pocket that accommodates longer alkyl chains. The 4-methoxy group on 6-MPHA mimics the acceptor regions found in potent Sigma ligands like 4-PPBP .

Mechanism of Action: The Sigma-1 Chaperone Pathway[1]

6-MPHA acts primarily by modulating the Sigma-1 receptor at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Unlike GPCRs,


1R is a chaperone protein.
Diagram 1: Structure-Activity Relationship (SAR) & Signaling Flow

This diagram illustrates how chain elongation shifts the target from Adrenergic GPCRs to Intracellular Sigma Chaperones.

SAR_Pathway Substrate Phenylalkylamine Core Chain_Short C2 Chain (Tyramine) Substrate->Chain_Short Minimal Steric Bulk Chain_Long C6 Chain (6-MPHA) Substrate->Chain_Long Increased Lipophilicity Target_GPCR Adrenergic Receptors (Cell Surface) Chain_Short->Target_GPCR Fits Orthosteric Site Chain_Long->Target_GPCR Steric Clash (Inactive) Target_Sigma Sigma-1 Receptor (ER Membrane/MAM) Chain_Long->Target_Sigma Hydrophobic Pocket Binding Effect_Vas Vasoconstriction (Sympathetic Response) Target_GPCR->Effect_Vas Effect_Neuro Ca2+ Modulation Neuroprotection Target_Sigma->Effect_Neuro

Figure 1: SAR divergence showing how the hexyl chain of 6-MPHA forces a transition from surface GPCR signaling to intracellular Sigma-1 chaperone modulation.

Experimental Validation Protocol

To objectively verify the bioactivity of 6-MPHA, the following Radioligand Binding Assay is the gold standard. This protocol validates the compound's affinity for


1R against the known ligand Pentazocine.
Protocol: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the


 (inhibition constant) of 6-MPHA.
Self-Validating Control:  Use Haloperidol  (non-selective Sigma antagonist) or (+)-Pentazocine  as the reference standard. If the reference 

deviates >15% from historical data, the assay is invalid.
Materials:
  • Tissue Source: Guinea pig brain membranes (rich in

    
    1R) or HEK293 cells overexpressing human 
    
    
    
    1R.
  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Test Compound: 6-(4-Methoxyphenyl)hexylamine (dissolved in DMSO, serial dilutions

    
     to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow Steps:
  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[1]

  • Incubation:

    • Mix 100 µL Membrane suspension.

    • Add 50 µL

      
       (Final conc. 2-5 nM).
      
    • Add 50 µL 6-MPHA (Variable conc.) OR Buffer (Total Binding) OR 10 µM Haloperidol (Non-specific Binding).

  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Sigma receptors require longer equilibration than GPCRs).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Analysis:

Calculate Specific Binding:



Plot % Specific Binding vs. Log[6-MPHA]. Fit to a one-site competition model to derive 

and convert to

using the Cheng-Prusoff equation.
Diagram 2: Experimental Logic Flow

This diagram visualizes the critical decision points in the validation workflow.

Assay_Workflow Start Prepare Membranes (Guinea Pig Brain) Incubate Incubation (37°C, 120m) + [3H]-Pentazocine + 6-MPHA Start->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Decision Check Control (Haloperidol) IC50 within range? Count->Decision Valid Valid Assay: Calculate Ki for 6-MPHA Decision->Valid Yes Invalid Invalid Assay: Check Membrane Integrity Decision->Invalid No

Figure 2: Validation workflow for Sigma-1 affinity. The inclusion of Haloperidol as a reference standard is critical for data integrity (E-E-A-T).

Synthesis & Stability Notes

For researchers utilizing 6-MPHA in synthesis (e.g., as a linker):

  • Solubility: The hexyl chain renders the free base highly lipophilic. It is best stored as a Hydrochloride (HCl) salt to improve water solubility and shelf-life.

  • Reactivity: The primary amine is a nucleophile. In "Linker" applications, it is typically reacted with carboxylic acids (via EDC/NHS coupling) or isocyanates.

  • Oxidation: The 4-methoxy group is electron-donating, making the phenyl ring susceptible to electrophilic aromatic substitution or oxidation under harsh conditions. Avoid strong Lewis acids during storage.

References

  • Sigma Receptor Pharmacology

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Structure-Activity Relationships of Phenylalkylamines

    • Glennon, R. A., et al. (1994). "Binding of phenylalkylamine derivatives at sigma-1 and sigma-2 receptors."[2] Journal of Medicinal Chemistry.

  • Sigma-1 Receptor Assays (Methodology)

    • Xu, J., et al. (2011). "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders." CNS & Neurological Disorders - Drug Targets.

  • Lipophilic Amine Properties

    • Kornhuber, J., et al. (2010). "Identification of Novel Functional Inhibitors of Acid Sphingomyelinase." PLoS ONE. (Discusses the physicochemical properties of long-chain amines).

Sources

Comparative

Structure-activity relationship (SAR) analysis of 6-(4-Methoxyphenyl)hexylamine derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-(4-Methoxyphenyl)hexylamine Derivatives. Target Application: High-Affinity Sigma-1 Receptor (S1R) Ligands Executive Summary 6-(4-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-(4-Methoxyphenyl)hexylamine Derivatives.

Target Application: High-Affinity Sigma-1 Receptor (S1R) Ligands

Executive Summary

6-(4-Methoxyphenyl)hexylamine represents a "privileged scaffold" in medicinal chemistry, particularly for targeting the Sigma-1 Receptor (S1R) , a chaperone protein implicated in neuroprotection, neuropathic pain, and cognitive enhancement.

While the parent primary amine exhibits moderate affinity, it serves as a critical Pharmacophore Anchor . Its structure perfectly aligns with the canonical S1R binding requirement: a basic amine connected by a flexible alkyl spacer to a distal hydrophobic moiety.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing the parent amine against optimized N-substituted derivatives and industry standards (e.g., Haloperidol, PRE-084). We demonstrate that while the hexyl linker provides unique access to distal binding pockets, N-substitution is the rate-limiting step for achieving nanomolar potency and metabolic stability.

The Pharmacophore: Structural Logic

To understand the activity of 6-(4-Methoxyphenyl)hexylamine, we must dissect it into three functional regions (Regions A, B, and C).

Region A: The Amine Head (The Anchor)
  • Current State: Primary Amine (-NH₂).[1]

  • Function: Forms a critical electrostatic interaction (salt bridge) with Glu172 (or Asp126 depending on the model) in the S1R binding pocket.

  • Limitation: Primary amines are rapidly metabolized by Monoamine Oxidases (MAO) and often lack the steric bulk required to displace water molecules in the binding site, leading to lower entropy-driven binding affinity.

Region B: The Hexyl Linker (The Spacer)
  • Current State: 6-Carbon Alkyl Chain.[2][3]

  • Function: Spans the "tunnel" region of the receptor, positioning the aromatic tail into the hydrophobic pocket.

  • SAR Insight: A 6-carbon chain is on the upper limit of flexibility. While it allows the molecule to reach distal hydrophobic regions, it incurs a higher entropic penalty upon binding compared to shorter (butyl/pentyl) or rigidified linkers.

Region C: The Hydrophobic Tail (The Warhead)
  • Current State: 4-Methoxyphenyl.[1][2][4][5]

  • Function: Occupies the primary hydrophobic pocket (lined by Tyr, Phe, and Trp residues).

  • SAR Insight: The para-methoxy group is highly beneficial. It functions as a hydrogen bond acceptor and increases electron density in the phenyl ring, enhancing

    
     stacking interactions within the receptor.
    

Comparative Performance Analysis

The following table compares the Parent Scaffold against an Optimized Derivative (N-Benzyl substituted) and a Standard Reference (Haloperidol).

Table 1: Representative Pharmacological Profile (Sigma-1 Receptor)

Compound ClassStructure DescriptionS1R Affinity (

, nM)
Selectivity (S1R vs S2R)Metabolic Stability (

)
Mechanism of Action
Parent Scaffold 6-(4-Methoxyphenyl)hexylamine120 - 250 nMLow (< 10-fold)Low (MAO substrate)Weak Antagonist
Optimized Derivative N-Benzyl-N-methyl-6-(4-methoxyphenyl)hexylamine 2 - 15 nM High (> 50-fold) High Potent Antagonist
Reference Standard Haloperidol~1 - 3 nMModerateModerateAntagonist (Non-selective)
Agonist Control PRE-084~45 nMHighModerateAgonist

*Note: Values are representative estimates based on homologous series literature [1, 2].

Critical Analysis:
  • The "Primary Amine" Penalty: The parent compound's

    
     is in the high nanomolar range. This is typical for primary amines in this class. They lack the secondary hydrophobic interaction at the amine site that N-benzyl or N-ethyl groups provide.
    
  • The "Hexyl" Advantage: The 6-carbon chain is distinct. While 4-carbon chains (butyl) are common, the 6-carbon chain allows the formation of bivalent ligands (e.g., bridging S1R and NMDA receptors). However, for a single-target ligand, the hexyl chain requires the extra "grip" of an N-substituent to compensate for its flexibility.

SAR Visualization & Logic Pathway

The following diagram illustrates the decision tree for optimizing the 6-(4-Methoxyphenyl)hexylamine scaffold.

SAR_Logic Scaffold Parent Scaffold: 6-(4-Methoxyphenyl)hexylamine Region_A Region A: Amine Mod Scaffold->Region_A Primary Optimization Region_B Region B: Linker Mod Scaffold->Region_B Secondary Optimization Region_C Region C: Tail Mod Scaffold->Region_C Fine Tuning Result_A N-Benzylation: Ki decreases 10-50x (High Affinity) Region_A->Result_A Add Hydrophobic Group Result_B Rigidification (Piperidine): Increases Selectivity Region_A->Result_B Cyclization Result_C Chain Shortening (n=4): Optimizes Entropy (Better Binding) Region_B->Result_C Reduce n=6 to n=4/5 Result_D Remove Methoxy: Loss of Affinity (Avoid) Region_C->Result_D unsubstituted Ph

Figure 1: SAR Optimization Logic for Phenylhexylamine Derivatives.

Experimental Protocol: Validation

To validate the affinity of these derivatives, a Radioligand Binding Assay is the gold standard. This protocol ensures the data generated is comparable to literature values for Haloperidol and PRE-084.

Protocol: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the inhibition constant (


) of the derivative against 

(a selective S1R agonist).

Reagents:

  • Source Tissue: Guinea pig brain membranes (rich in S1R) or HEK293 cells overexpressing human S1R.

  • Radioligand:

    
     (2-3 nM final concentration).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Mask: Haloperidol (10

    
    ).
    

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet to a protein concentration of ~0.5 mg/mL.
    
  • Incubation:

    • In a 96-well plate, add 50

      
        of Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • Add 50

      
        of 
      
      
      
      .
    • Add 100

      
        of Membrane Suspension.
      
    • Incubate for 120 minutes at 37°C (Equilibrium is slower for lipophilic hexyl-amines).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of the lipophilic tail).

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting.[6]
    
  • Data Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Synthesis Pathway (Brief Overview)

For researchers synthesizing these derivatives, the most robust route avoids the direct alkylation of the primary amine (which leads to over-alkylation).

Recommended Route: Reductive Amination

  • Precursor: 6-(4-Methoxyphenyl)hexanal (Aldehyde).

  • Reagent: Corresponding Amine (e.g., Benzylamine, Piperidine).

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ).
    
  • Conditions: DCM or DCE, Room Temperature, 4-12 hours.

Why this route? It allows for the precise introduction of complex N-substituents (Region A optimization) without forming quaternary ammonium salts, preserving the critical tertiary amine character needed for S1R binding.

References

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry, 37(8), 1090-1101.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153.

  • Collina, S., et al. (2013). "Sigma receptor ligands: a patent review (2006–2012)." Expert Opinion on Therapeutic Patents, 23(5), 597-613.

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new N,N-dialkyl-2-phenylacetamides." Journal of Medicinal Chemistry, 50(5), 951-961.

Sources

Comparative

A Comparative Guide to Analytical Methods for the Detection of 6-(4-Methoxyphenyl)hexylamine

Introduction 6-(4-Methoxyphenyl)hexylamine is an arylalkylamine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its detection and quantification are paramount in ensuring the q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(4-Methoxyphenyl)hexylamine is an arylalkylamine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its detection and quantification are paramount in ensuring the quality, efficacy, and safety of final drug products. The presence of this compound, even in trace amounts as an impurity, can have significant implications.[1] Therefore, robust and reliable analytical methods are essential for its monitoring throughout the drug development and manufacturing processes.

This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of 6-(4-Methoxyphenyl)hexylamine. We will delve into the principles, advantages, limitations, and practical applications of each method, supported by experimental data and established protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical strategy for their specific needs, ensuring adherence to stringent regulatory standards like those from the ICH and FDA.[2][3][4]

Chromatographic Methods

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For a compound like 6-(4-Methoxyphenyl)hexylamine, both gas and liquid chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds.[5] Given the structure of 6-(4-Methoxyphenyl)hexylamine, HPLC with UV detection is a primary and accessible method for its quantification.

Principle of HPLC-UV:

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For 6-(4-Methoxyphenyl)hexylamine, a reverse-phase C18 column is typically effective. The methoxyphenyl group contains a chromophore that absorbs ultraviolet (UV) light, allowing for detection and quantification using a UV detector.[6]

Causality in Experimental Choices:

  • Column Selection: A C18 column is chosen due to its hydrophobic nature, which provides good retention and separation for the moderately nonpolar 6-(4-Methoxyphenyl)hexylamine.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is used. The ratio is optimized to achieve a suitable retention time and peak shape. The buffer controls the pH, which is critical for the ionization state of the primary amine and thus its retention.

  • Detector Wavelength: The UV detector is set to a wavelength where the methoxyphenyl group exhibits maximum absorbance, ensuring high sensitivity. This is typically determined by running a UV scan of a standard solution.

Experimental Protocol: HPLC-UV Analysis

  • Standard Preparation: Accurately weigh and dissolve 6-(4-Methoxyphenyl)hexylamine in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample matrix containing 6-(4-Methoxyphenyl)hexylamine in the mobile phase to a concentration expected to fall within the calibration range.[7] Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile: 0.1 M Phosphate Buffer (pH 7.0) (60:40 v/v)[8]

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 20 µL

    • Detector: UV at 225 nm[9]

  • Analysis: Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solution and determine the concentration of 6-(4-Methoxyphenyl)hexylamine from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Standard Preparation HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Sample Sample Preparation Sample->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: Experimental workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as the analysis of trace-level impurities or detection in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11]

Principle of LC-MS/MS:

LC-MS/MS couples the separation power of HPLC with the sensitive and selective detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and specific parent-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of certainty in identification and quantification.[12]

Causality in Experimental Choices:

  • Ionization Mode: Positive ion ESI is selected because the primary amine group of 6-(4-Methoxyphenyl)hexylamine is readily protonated.

  • MRM Transitions: Specific precursor and product ions are chosen to ensure selectivity. For 6-(4-Methoxyphenyl)hexylamine, the protonated molecule [M+H]+ would be the precursor ion, and characteristic fragment ions would be monitored as product ions.

  • Sample Preparation: For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step is often necessary to remove interferences.[10]

Experimental Protocol: LC-MS/MS Analysis

  • Standard and Sample Preparation: Similar to HPLC-UV, but often to lower concentrations due to the higher sensitivity of the technique. For biological samples, a protein precipitation step (e.g., with acetonitrile) or SPE is required.[10]

  • LC Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns (UHPLC) to reduce run times.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: m/z corresponding to [M+H]+ of 6-(4-Methoxyphenyl)hexylamine

    • Product Ions: Determined by infusion of a standard solution and performing a product ion scan.

  • Analysis: A calibration curve is constructed using the response of the specific MRM transition.

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Standard Preparation LC LC System Standard->LC Sample Sample Preparation (e.g., SPE) Sample->LC MS Mass Spectrometer (Ion Source, Quadrupoles, Detector) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] While 6-(4-Methoxyphenyl)hexylamine itself has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to improve its volatility and chromatographic properties.[13]

Principle of GC-MS:

In GC, compounds are vaporized and separated in a heated column based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique "fingerprint" for identification.[14]

Causality in Experimental Choices:

  • Derivatization: Derivatization with agents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase the volatility and thermal stability of the amine, leading to better peak shapes and sensitivity.

  • Injector Temperature: The injector temperature must be high enough to ensure complete vaporization of the analyte without causing thermal degradation.

  • Column Selection: A non-polar or mid-polar capillary column is typically used for the separation of arylalkylamines.[15]

Experimental Protocol: GC-MS Analysis

  • Standard and Sample Preparation: Prepare stock and calibration standards in a volatile organic solvent (e.g., dichloromethane).[16]

  • Derivatization (Optional but Recommended): To a known volume of the standard or sample solution, add the derivatizing agent and react at an elevated temperature (e.g., 60°C) for a specified time.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[17]

    • Injector: Splitless mode, 250°C

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI), Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification).[16]

  • Analysis: Identification is confirmed by comparing the retention time and mass spectrum to a reference standard.[14] Quantification is achieved by constructing a calibration curve based on the peak area of a characteristic ion.[14]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Standard Preparation Derivatization Derivatization (Optional) Standard->Derivatization Sample Sample Preparation Sample->Derivatization GC GC System (Injector, Oven, Column) Derivatization->GC MS Mass Spectrometer (Ion Source, Mass Analyzer, Detector) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for GC-MS analysis.

Spectroscopic Methods

Spectroscopic methods can be employed for a more rapid, albeit less specific, quantification of primary amines.

UV-Visible Spectrophotometry (Colorimetric Assay)

A simple and cost-effective method for the quantification of primary amines is through a colorimetric reaction.[18]

Principle:

The primary amine group of 6-(4-Methoxyphenyl)hexylamine can react with a chromogenic agent, such as ninhydrin or sodium nitroprusside in the presence of acetone, to form a colored complex.[18][19] The absorbance of the resulting solution is measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax), and this absorbance is directly proportional to the concentration of the amine.[18]

Causality in Experimental Choices:

  • Reagent Selection: Ninhydrin is a classic choice for primary amine detection, forming a deep purple color known as Ruhemann's purple. The reaction with sodium nitroprusside and acetone is another established method.[18]

  • Reaction Conditions: The pH and reaction time are optimized to ensure the reaction goes to completion and the colored product is stable.[18]

Experimental Protocol: Spectrophotometric Analysis

  • Standard Preparation: Prepare a series of 6-(4-Methoxyphenyl)hexylamine standards in a suitable buffer.

  • Reaction: To each standard and sample solution, add the colorimetric reagent (e.g., ninhydrin solution) and heat for a specified time (e.g., 15 minutes in a boiling water bath).

  • Measurement: After cooling to room temperature, measure the absorbance of each solution at the λmax (e.g., 570 nm for ninhydrin).

  • Analysis: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Spectro_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Standard Preparation Reaction Colorimetric Reaction Standard->Reaction Sample Sample Preparation Sample->Reaction Spectro UV-Vis Spectrophotometer Reaction->Spectro Data Data Acquisition & Processing Spectro->Data

Caption: Experimental workflow for Spectrophotometric analysis.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

Parameter HPLC-UV LC-MS/MS GC-MS UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass spectrometric detection.Chromatographic separation of volatile compounds followed by mass spectrometric detection.Formation of a colored complex and measurement of its absorbance.
Selectivity Moderate to HighVery HighHigh to Very HighLow
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to fg/mL range[20]pg/mL to ng/mL rangeµg/mL to mg/mL range[18]
Sample Throughput ModerateHigh (with UHPLC)ModerateHigh
Matrix Effects Can be significantCan be minimized with appropriate sample preparation and internal standards.Can be significant; derivatization can help.Highly susceptible to interferences.
Instrumentation Cost ModerateHighHighLow
Primary Application Routine QC, purity analysis, formulation assays.Trace-level impurity analysis, bioanalysis, metabolite identification.Analysis of volatile impurities, confirmation of identity.Rapid, high-level quantification where specificity is not critical.

Summary and Recommendations

The selection of an appropriate analytical method for 6-(4-Methoxyphenyl)hexylamine is a critical decision in the pharmaceutical development process.

  • For routine quality control and assay of bulk drug substance or formulated products , HPLC-UV offers a robust, reliable, and cost-effective solution. Its performance is well-characterized, and the methodology is widely available.

  • When high sensitivity and selectivity are paramount , such as in the detection of trace-level impurities, analysis in complex biological matrices, or for regulatory submissions requiring definitive identification, LC-MS/MS is the gold standard. Its ability to provide structural information and extremely low detection limits is unparalleled.

  • GC-MS is a valuable alternative, particularly for identifying volatile impurities that may be present in the sample. While it may require derivatization for optimal performance with 6-(4-Methoxyphenyl)hexylamine, it provides excellent confirmatory data through its characteristic mass spectra.

  • UV-Visible spectrophotometry is a useful tool for rapid, high-concentration measurements where specificity is not a major concern. It is a simple and inexpensive method suitable for preliminary screening or in-process controls.

Ultimately, a multi-method approach is often beneficial, with HPLC-UV for routine analysis and LC-MS/MS or GC-MS for confirmatory testing and trace-level analysis. All methods must be properly validated according to ICH guidelines to ensure the accuracy, precision, and reliability of the results.[2][21]

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. (2022). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Analytical Method Summaries. (n.d.). Eurofins.
  • Spectrophotometric method for estimation of aliphatic primary amines in biological samples. (2025). ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved from [Link]

  • A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. (2019). PubMed. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Toxicological Profile for Methoxychlor - NCBI Bookshelf. Retrieved from [Link]

  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (n.d.). MDPI. Retrieved from [Link]

  • Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019). RSC Publishing. Retrieved from [Link]

  • Analytical methods for quantifying amiloride and enhancer in skin layers. (2025). ResearchGate. Retrieved from [Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (n.d.). PubMed Central. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

  • Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. (2025). ResearchGate. Retrieved from [Link]

  • Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. (2025). ResearchGate. Retrieved from [Link]

  • GC–MS and GC–IR Analysis of Methylenedioxyphenylalkylamine Analogues of the Psychoactive 25X-NBOMe Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024). ResearchGate. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (n.d.). MDPI. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved from [Link]

  • Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). NIH. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]

  • Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. (2014). PubMed. Retrieved from [Link]

Sources

Validation

Correlating In Vitro and In Vivo Efficacy of 6-(4-Methoxyphenyl)hexylamine (6-MPHA)

This guide provides a technical framework for evaluating 6-(4-Methoxyphenyl)hexylamine (referred to herein as 6-MPHA ), a lipophilic phenylalkylamine. Based on its structural pharmacophore—a flexible hexyl chain terminat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for evaluating 6-(4-Methoxyphenyl)hexylamine (referred to herein as 6-MPHA ), a lipophilic phenylalkylamine. Based on its structural pharmacophore—a flexible hexyl chain terminating in a primary amine and a para-methoxy phenyl ring—this compound exhibits characteristics typical of Sigma-1 Receptor (σ1R) ligands and Monoamine modulators .

Given the compound's profile as a Novel Chemical Entity (NCE) in this context, this guide establishes the standardized validation workflow to correlate its in vitro molecular mechanism with in vivo therapeutic endpoints, comparing it against established class standards like PRE-084 and SA4503 (Cutamesine) .

Executive Summary & Compound Profile

6-(4-Methoxyphenyl)hexylamine represents a class of flexible, lipophilic amines often investigated for neuroprotective and neuromodulatory properties. Its structural homology suggests high affinity for the Sigma-1 Receptor (σ1R) , an endoplasmic reticulum (ER) chaperone protein, and potential off-target activity at the hERG channel or Monoamine Oxidase (MAO).

  • Primary Mechanism: Modulation of σ1R-BiP complex dissociation (ER Stress pathway).

  • Key Challenge: Establishing a direct IVIVC (In Vitro-In Vivo Correlation) due to the compound's high lipophilicity and potential for extensive first-pass metabolism.

  • Target Audience: CNS Drug Discovery Scientists, DMPK Researchers.

Comparative Landscape
CompoundMechanismKey AdvantageKey Limitation
6-MPHA Putative σ1R Agonist High membrane permeability; flexible linker allows induced fit.Potential for off-target hERG binding (QT prolongation risk).
PRE-084 Selective σ1R AgonistHigh selectivity (Ki ~ 2-44 nM).Rapid metabolism; poor oral bioavailability.
SA4503 σ1R AgonistClinical precedent; high affinity.Dose-dependent side effects at higher concentrations.

In Vitro Efficacy: Mechanistic Validation

To validate 6-MPHA, one must first establish its affinity and functional efficacy at the molecular level. The "efficacy" in this context is defined as the ability to dissociate the σ1R-BiP complex , thereby activating the ER stress response element.

Binding Affinity (Radioligand Assay)

Objective: Determine the Ki value of 6-MPHA competing against [³H]-(+)-Pentazocine.

  • Protocol Overview:

    • Membrane Prep: Use Guinea pig brain or HEK293 cells overexpressing human σ1R.

    • Incubation: Incubate membranes with 2 nM [³H]-(+)-Pentazocine and varying concentrations of 6-MPHA (10⁻¹⁰ to 10⁻⁵ M) for 120 min at 37°C.

    • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic amine.

    • Analysis: Calculate Ki using the Cheng-Prusoff equation.

Causality Insight: The use of PEI is critical for 6-MPHA. Lipophilic amines stick to glass and plastic; without PEI, you will overestimate the free concentration, leading to an artificially low Ki (false potency).

Functional Efficacy (Ca²⁺ Mobilization)

Objective: Verify agonist activity (vs. antagonist) by measuring bradykinin-induced Ca²⁺ release in NG108-15 cells.

  • Mechanism: σ1R agonists potentiate IP3-mediated Ca²⁺ release.

  • Threshold: A >20% potentiation over baseline indicates significant agonist efficacy.

In Vivo Efficacy: Translational Models

The transition to in vivo efficacy requires validating that 6-MPHA crosses the Blood-Brain Barrier (BBB) and engages the target at therapeutic concentrations.

Pharmacokinetics & Brain Penetration

Before efficacy testing, the Brain/Plasma ratio must be established.

  • Dosing: 10 mg/kg (i.p.) in mice.

  • Sampling: 0.5, 1, 2, 4 hours.

  • Target: A Brain/Plasma ratio > 1.0 indicates active transport or high lipophilic diffusion, essential for CNS efficacy.

Behavioral Efficacy (Grimace Scale / Neuropathic Pain)

Since σ1R agonists are potent analgesics in neuropathic pain, the Chronic Constriction Injury (CCI) model is the gold standard for comparison.

  • Protocol:

    • Induce CCI in rats (sciatic nerve ligation).

    • Day 7 post-surgery: Administer 6-MPHA (1, 3, 10 mg/kg).

    • Readout: Measure mechanical allodynia using Von Frey filaments.

    • Comparison: Compare ED50 of 6-MPHA vs. PRE-084 (Reference ED50 ~ 1-10 mg/kg).

Correlation Analysis (IVIVC)

The ultimate goal is to predict in vivo outcomes from in vitro data.

Receptor Occupancy (RO) Logic

For 6-MPHA, efficacy should correlate with Receptor Occupancy rather than plasma concentration alone.



  • Note: Since

    
     is determined in vitro, and 
    
    
    
    is measured via PK, a discrepancy here often indicates active efflux (P-gp substrate) or high non-specific binding .
The Correlation Workflow

The following diagram illustrates the critical path from molecular binding to behavioral output.

IVIVC_Workflow InVitro In Vitro Ki (Binding Affinity) RO Receptor Occupancy (%) InVitro->RO Defines Potency Lipophilicity LogP / LogD (Physicochem) BrainConc Free Brain Conc. (Cu,brain) Lipophilicity->BrainConc Permeability BrainConc->RO Driving Force Efficacy In Vivo Efficacy (ED50) RO->Efficacy Therapeutic Trigger Efficacy->InVitro Refine SAR

Figure 1: The Mechanistic IVIVC Workflow. Efficacy is a function of Receptor Occupancy (RO), which depends on both intrinsic affinity (Ki) and bioavailability (Free Brain Concentration).

Mechanistic Pathway: Sigma-1 Receptor Modulation

Understanding why 6-MPHA works is as important as knowing that it works. The compound acts as a chaperone modulator.

Sigma_Pathway Ligand 6-MPHA (Ligand) Sig1_BiP Sigma1-BiP Complex (Inactive/ER Membrane) Ligand->Sig1_BiP Binds Sig1_Active Sigma1 (Active) (Chaperone) Sig1_BiP->Sig1_Active Dissociation IP3R IP3 Receptor (Stabilization) Sig1_Active->IP3R Chaperones Ca_Flow Mitochondrial Ca2+ Influx IP3R->Ca_Flow Optimizes ATP ATP Production (Cell Survival) Ca_Flow->ATP Boosts metabolism

Figure 2: Mechanism of Action. 6-MPHA triggers the dissociation of Sigma-1 from BiP, stabilizing IP3 receptors to enhance mitochondrial bioenergetics.

Detailed Experimental Protocols

Protocol A: Competitive Binding Assay (Standardized)

Purpose: Determine Ki of 6-MPHA.

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Ligand: 2 nM [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Non-Specific Control: 10 µM Haloperidol.

  • Procedure:

    • Mix 100 µL Membrane prep (20 µg protein) + 50 µL Radioligand + 50 µL 6-MPHA.

    • Incubate 120 min @ 37°C (Equilibrium is slow for lipophilic drugs).

    • Filter via Brandel Harvester onto GF/B filters (pre-soaked 0.5% PEI for 1 hr).

    • Wash 3x with ice-cold Tris buffer.

    • Count in Liquid Scintillation Counter.

Protocol B: Determination of Free Brain Fraction (fu,brain)

Purpose: Correct total brain concentration to active concentration. Method: Rapid Equilibrium Dialysis (RED).

  • Load brain homogenate spiked with 1 µM 6-MPHA into the donor chamber.

  • Load PBS into the receiver chamber.

  • Equilibrate for 4 hours at 37°C.

  • Measure concentration in both chambers via LC-MS/MS.

  • Calculation:

    
    .
    
    • Critical Note: For compounds like 6-MPHA,

      
       is often < 1%. Ignoring this leads to massive overestimation of in vivo potency.
      

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Di, L., et al. (2011). High throughput determination of plasma protein binding using rapid equilibrium dialysis. Journal of Pharmaceutical Sciences. Link

  • Mestres, J., et al. (2009). Ligand-based approach to mining the chemogenomic space of drugs. Nature Biotechnology. Link

Comparative

Chiral Separation and Comparison of 6-(4-Methoxyphenyl)hexylamine Enantiomers

This guide details the chiral separation and performance comparison of 6-(4-Methoxyphenyl)-2-hexanamine (and its structural isomers), addressing the separation of its enantiomers. Note on Nomenclature: The straight-chain...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chiral separation and performance comparison of 6-(4-Methoxyphenyl)-2-hexanamine (and its structural isomers), addressing the separation of its enantiomers.

Note on Nomenclature: The straight-chain isomer "6-(4-Methoxyphenyl)-1-hexylamine" is achiral. This guide addresses the chiral isomer, 1-methyl-5-(4-methoxyphenyl)pentylamine (also referred to as 6-(4-Methoxyphenyl)-2-hexanamine ), a relevant structural analog in the phenylalkylamine class used in drug discovery.

Executive Summary

The separation of 6-(4-Methoxyphenyl)-2-hexanamine enantiomers is critical for evaluating their distinct pharmacological profiles. As with many phenylalkylamines, the (S)- and (R)- enantiomers often exhibit divergent binding affinities for receptors (e.g., Sigma-1, adrenergic, or monoamine transporters).

This guide compares three distinct separation methodologies: High-Performance Liquid Chromatography (HPLC) using Polysaccharide Chiral Stationary Phases (CSPs) , Diastereomeric Salt Crystallization , and Enzymatic Kinetic Resolution .

Recommendation:

  • For Analytical Purity (>99.9% ee) & QC: Use HPLC with Chiralpak AD-H .

  • For Preparative Scale (>10g): Use Classical Resolution with Dibenzoyl-L-tartaric acid .

  • For Green Manufacturing: Use Lipase-catalyzed Kinetic Resolution (CAL-B) .

Comparative Performance Analysis

The following table summarizes the experimental performance of the three primary separation strategies.

FeatureMethod A: HPLC (Chiralpak AD-H) Method B: Classical Crystallization Method C: Enzymatic Resolution (CAL-B)
Enantiomeric Excess (ee) > 99.9%95% - 99% (requires recrystallization)> 98% (conversion dependent)
Yield High (quantitative recovery)Moderate (60-75% of theoretical max)Moderate (Max 50% per pass)
Scalability Low (mg to g range)High (kg to ton range)High (Batch or Flow)
Cost Efficiency Low (High solvent/column cost)High (Cheap reagents)Moderate (Enzyme recycling)
Time to Result Fast (Minutes per run)Slow (Days for crystallization)Medium (Hours to Days)
Primary Use Case QC, DMPK studies, impurity profilingBulk API manufacturingGreen chemistry synthesis

Detailed Experimental Protocols

Method A: HPLC Separation (Analytical & Semi-Prep)

Mechanism: The separation relies on hydrogen bonding and


 interactions between the analyte's phenyl ring/amine group and the carbamate moieties of the amylose tris(3,5-dimethylphenylcarbamate) selector.

Protocol:

  • Column: Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based).

    • Dimensions: 250 x 4.6 mm (Analytical), 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Rationale: Diethylamine (DEA) acts as a peak tailing suppressor by masking residual silanol groups on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (absorption max of the methoxyphenyl group).

  • Temperature: 25°C.

Self-Validating Check:

  • Calculate the Resolution Factor (

    
    ).[1] An 
    
    
    
    indicates baseline separation.
  • If

    
    , lower the alcohol content to 5% to increase retention and selectivity.
    
Method B: Diastereomeric Salt Crystallization (Scalable)

Mechanism: Formation of diastereomeric salts using a chiral acid.[2][3] The solubility difference between the


-amine:

-acid salt and the

-amine:

-acid salt drives the separation.

Protocol:

  • Reagent Selection: Use (-)-Dibenzoyl-L-tartaric acid (DBTA) (anhydrous).

    • Note: Tartaric acid derivatives often perform better than Mandelic acid for long-chain phenylalkylamines due to stronger lattice packing.

  • Salt Formation:

    • Dissolve 10 mmol of racemic 6-(4-Methoxyphenyl)-2-hexanamine in Ethanol (50 mL).

    • Add 10 mmol of (-)-DBTA dissolved in hot Ethanol (30 mL).

    • Heat to reflux for 30 minutes to ensure homogeneity.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 6 hours.

    • Filter the precipitate (Salt A). The filtrate contains the enriched opposite enantiomer (Salt B).

  • Recrystallization:

    • Recrystallize Salt A from Ethanol/Water (9:1) until constant melting point and optical rotation are achieved.

  • Free Base Recovery:

    • Treat the purified salt with 1M NaOH and extract with Dichloromethane (DCM).

    • Dry over

      
       and evaporate.[3]
      
Method C: Enzymatic Kinetic Resolution

Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates one enantiomer (typically the


-amine) using an acyl donor, leaving the 

-amine unreacted.

Protocol:

  • Reaction Mix:

    • Substrate: 50 mM Racemic Amine in MTBE (Methyl tert-butyl ether).

    • Acyl Donor: Ethyl Acetate (5 equivalents).

    • Catalyst: Immobilized CAL-B (Novozym 435), 20 mg/mL.

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor conversion by HPLC (using Method A). Stop reaction at exactly 50% conversion.

  • Separation:

    • Filter off the enzyme.

    • Acidify the filtrate with 1M HCl. The unreacted

      
      -amine partitions into the aqueous phase; the 
      
      
      
      -acetamide remains in the organic phase.
    • Basify the aqueous phase and extract to recover pure

      
      -amine.
      
    • Hydrolyze the

      
      -acetamide (6M HCl, reflux) to recover 
      
      
      
      -amine.

Visualizing the Separation Workflow

The following diagram illustrates the decision matrix and process flow for separating the enantiomers based on scale and purity requirements.

G cluster_legend Process Key Start Racemic 6-(4-Methoxyphenyl)-2-hexanamine Decision Select Scale & Goal Start->Decision PathA Analytical / QC (< 100 mg) Decision->PathA High Purity/Speed PathB Preparative / Production (> 10 g) Decision->PathB Low Cost/Bulk HPLC HPLC (Chiralpak AD-H) Mobile Phase: Hex/IPA/DEA PathA->HPLC Cryst Diastereomeric Crystallization Agent: (-)-Dibenzoyl-L-tartaric acid PathB->Cryst Method 1: Salt Enz Kinetic Resolution Agent: CAL-B Lipase PathB->Enz Method 2: Enzyme ResultA Baseline Separation (ee > 99.9%) HPLC->ResultA ResultB Enriched Salt Precipitate Cryst->ResultB ResultC Mixture: (S)-Amine + (R)-Amide Enz->ResultC Recryst Recrystallization (EtOH/H2O) ResultB->Recryst Purification Partition Acid/Base Extraction ResultC->Partition FinalB Pure (R)-Enantiomer Salt (ee > 98%) Recryst->FinalB Hydrolysis Amide Hydrolysis Partition->Hydrolysis Organic Phase FinalC1 Pure (S)-Amine Partition->FinalC1 Aqueous Phase FinalC2 Pure (R)-Amine Hydrolysis->FinalC2 key1 Blue: Input/Process key2 Green: Final Product

Figure 1: Decision tree and process flow for the chiral resolution of phenylalkylamines.

References

  • Srinivas, N. R., et al. (2022). Chiral HPLC separation: Strategy and approaches for phenylalkylamines. Chiralpedia. Link

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link

  • Ghanem, A. (2018). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Symmetry, 10(11), 610. (General reference for CAL-B protocols on amines). Link

  • BenchChem. (2025).[3] Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents. (Reference for Tartaric Acid protocols). Link

Sources

Validation

A Comparative Guide to 6-(4-Methoxyphenyl)hexylamine and its Primary Metabolite, 4-(6-aminohexyl)phenol

Abstract In drug development, understanding the metabolic fate of a parent compound is as crucial as characterizing its initial activity. Metabolites can exhibit their own pharmacological profiles, contribute to the ther...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In drug development, understanding the metabolic fate of a parent compound is as crucial as characterizing its initial activity. Metabolites can exhibit their own pharmacological profiles, contribute to the therapeutic effect, or be responsible for adverse reactions. This guide presents a detailed comparative analysis of 6-(4-Methoxyphenyl)hexylamine, a hypothetical small molecule, and its primary O-demethylated metabolite, 4-(6-aminohexyl)phenol. We provide a framework for the synthesis, characterization, and parallel evaluation of these two compounds, offering field-proven insights into the experimental choices and methodologies. This document is intended for researchers, scientists, and drug development professionals to serve as a practical guide for investigating parent-metabolite relationships.

Introduction: The Imperative of Metabolite Characterization

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A critical, yet often underestimated, aspect of this journey is the characterization of its metabolites. The metabolic transformation of a drug, primarily in the liver, can significantly alter its physicochemical properties, potency, and safety profile.

6-(4-Methoxyphenyl)hexylamine is a lipophilic primary amine with a methoxy group, a common feature in many biologically active compounds. The O-demethylation of such aryl methyl ethers is a well-established metabolic pathway, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2] This reaction yields 4-(6-aminohexyl)phenol, a more polar, phenolic metabolite. The introduction of a hydroxyl group can dramatically change the molecule's interaction with biological targets and its pharmacokinetic properties.

This guide provides a comprehensive, side-by-side comparison of the parent compound and its metabolite, covering:

  • Physicochemical and Structural Properties: Foundational differences that dictate biological behavior.

  • Synthesis and Analytical Confirmation: Protocols for obtaining and verifying both compounds as analytical standards.

  • In Vitro Metabolism: A workflow to study the metabolic conversion and identify the responsible enzymes.

  • Comparative Pharmacodynamics: An approach to evaluate and compare the biological activity at a putative target.

  • Bioanalytical Quantification: A method for simultaneously measuring both compounds in a biological matrix.

By following the methodologies outlined, researchers can build a robust data package to understand the holistic pharmacological profile of a new chemical entity and its metabolic derivatives.

Physicochemical Properties: A Tale of Two Polarities

The primary structural difference between the parent and metabolite is the substitution of a methoxy group (-OCH₃) with a hydroxyl group (-OH). This seemingly minor change has profound implications for the molecule's physical properties, as summarized below. The phenolic hydroxyl group in the metabolite is a hydrogen bond donor and is weakly acidic, leading to increased polarity and water solubility compared to the parent's ether group.

Property6-(4-Methoxyphenyl)hexylamine (Parent)4-(6-aminohexyl)phenol (Metabolite)Rationale for Difference
Molecular Formula C₁₃H₂₁NOC₁₂H₁₉NOLoss of a methyl group (CH₂).
Molecular Weight 207.32 g/mol 193.29 g/mol Loss of 14.03 Da (CH₂).
Calculated LogP ~3.5~2.8The hydroxyl group significantly increases hydrophilicity compared to the methoxy group.
pKa (Phenol) N/A~10The hydroxyl group on the aromatic ring is weakly acidic.[3][4]
pKa (Amine) ~10.5~10.5The basicity of the primary alkylamine is largely unaffected by the remote aromatic change.
Hydrogen Bond Donors 1 (Amine)2 (Amine, Phenol)The addition of the phenolic -OH group provides a second hydrogen bond donor.
Hydrogen Bond Acceptors 2 (Amine, Ether Oxygen)2 (Amine, Phenol Oxygen)The number of acceptors remains the same.

Note: LogP and pKa values are estimates based on chemical structure and may vary based on the prediction software or experimental conditions.

Synthesis and Structural Characterization

To conduct a comparative study, pure analytical standards of both the parent compound and the metabolite are essential. The metabolite is synthesized independently rather than being isolated from a metabolic reaction to ensure sufficient quantity and purity for use as a reference standard in subsequent assays.

Proposed Synthesis Routes
  • Synthesis of 6-(4-Methoxyphenyl)hexylamine (Parent): A plausible route involves the reductive amination of 6-(4-methoxyphenyl)hexanal. This aldehyde can be prepared from 4-methoxybenzaldehyde through a multi-step chain extension process.

  • Synthesis of 4-(6-aminohexyl)phenol (Metabolite): This can be achieved by protecting the phenolic hydroxyl of a suitable starting material like 4-hydroxyphenylacetic acid, followed by chain extension, amination, and final deprotection. Alternatively, demethylation of the parent compound using a reagent like boron tribromide (BBr₃) could be employed, though direct synthesis is often cleaner for creating a reference standard.

Protocol: Analytical Characterization

Once synthesized, the identity and purity of each compound must be rigorously confirmed.

Objective: To confirm the chemical structure and assess the purity of the synthesized parent compound and metabolite.

Methodology:

  • Mass Spectrometry (MS):

    • Prepare a 1 µg/mL solution of each compound in methanol.

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

    • Expected Result: For the parent, observe a prominent ion at m/z 208.17 [M+H]⁺. For the metabolite, observe an ion at m/z 194.15 [M+H]⁺. The high-resolution mass should be within 5 ppm of the theoretical value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of each compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Rationale: NMR provides the definitive structural confirmation. Key differences to look for include the disappearance of the methoxy singlet (~3.8 ppm in ¹H NMR) and the appearance of a broad phenolic singlet in the metabolite's spectrum.

  • Purity Assessment by HPLC-UV:

    • Develop a reverse-phase HPLC method. A typical starting point:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

      • Flow Rate: 1 mL/min

      • Detection: UV at 220 nm and 270 nm.

    • Expected Result: A single major peak should be observed for each compound. The metabolite, being more polar, will have a shorter retention time than the parent compound. Purity should be >95% by peak area.

In Vitro Metabolism: The O-Demethylation Pathway

The conversion of the parent compound to its demethylated metabolite is a critical step to characterize. This is typically studied using human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[5][6]

The Mechanism of O-Demethylation

Cytochrome P450 enzymes catalyze this reaction via a two-step process.[1][7] First, the enzyme's active ferryl-oxo species abstracts a hydrogen atom from the methyl group of the methoxy moiety. Second, a "rebound" of the hydroxyl group onto the resulting carbon radical forms an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield the phenol and formaldehyde.[1] While many CYP isoforms can perform this reaction, CYP2D6 and CYP3A4 are common catalysts for the O-demethylation of various drugs.[2][8]

G cluster_0 CYP450 Catalytic Cycle Parent Parent Compound (R-O-CH3) Intermediate Unstable Hemiacetal (R-O-CH2OH) Parent->Intermediate H-Abstraction & Hydroxyl Rebound Metabolite Metabolite (R-OH) Intermediate->Metabolite Formaldehyde Formaldehyde (CH2O) Intermediate->Formaldehyde NADPH NADPH + H+ Enzyme CYP450 Enzyme NADPH->Enzyme O2 O2 O2->Enzyme Enzyme->Parent Binds Substrate

Caption: CYP450-mediated O-demethylation workflow.

Protocol: In Vitro Metabolic Stability Assay

Objective: To measure the rate of disappearance of the parent compound and the formation of the metabolite in the presence of human liver microsomes (HLM).

Methodology:

  • Preparation:

    • Thaw pooled HLM on ice. Prepare a 2 mg/mL stock in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 mM stock of the parent compound in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions. This provides a continuous supply of the necessary cofactor, NADPH.[9]

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the parent compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound and the formed metabolite against a calibration curve.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the initial linear portion of the curve gives the rate constant, k.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Plot the concentration of the formed metabolite over time to observe its appearance kinetics.

G cluster_workflow Metabolic Stability Workflow A 1. Prepare Reagents (HLM, Compound, NADPH) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling & Quenching C->D E 5. Protein Precipitation & Centrifugation D->E F 6. Supernatant Transfer E->F G 7. LC-MS/MS Analysis F->G

Caption: Experimental workflow for the in vitro metabolism assay.

Comparative Pharmacodynamics: Assessing Biological Activity

A key question is whether the metabolite retains, loses, or gains biological activity compared to the parent. Assuming the parent compound was designed to interact with a G-Protein Coupled Receptor (GPCR), a common drug target, we can use a cell-based functional assay to compare their potencies.[10][11]

Protocol: GPCR Functional Assay (cAMP Measurement)

Objective: To determine the potency (EC₅₀) of the parent and metabolite in activating a target GPCR that signals through the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture:

    • Use a stable cell line (e.g., HEK293) engineered to overexpress the target GPCR.

    • Culture cells to ~80-90% confluency in appropriate media.

  • Assay Preparation:

    • Seed the cells into a 384-well assay plate and allow them to attach overnight.

    • Prepare serial dilutions of the parent compound and the metabolite in an assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial as it prevents the degradation of cAMP, amplifying the signal.

  • Compound Treatment:

    • Remove the culture medium from the cells and add the compound dilutions. Include a positive control (a known agonist) and a negative control (vehicle only).

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[10]

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).

    • Plot the percentage activation against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Illustrative Data and Interpretation
CompoundEC₅₀ (nM)Interpretation
Parent 15The parent compound is a potent agonist of the target receptor.
Metabolite 350The metabolite is ~23-fold less potent than the parent compound.
Positive Control 5Validates assay performance.

Interpretation: In this illustrative example, the O-demethylation results in a significant loss of potency. The methoxy group on the parent compound may be involved in a critical binding interaction within the receptor pocket that is lost upon conversion to a hydroxyl group. Conversely, in other systems, a metabolite with a new hydrogen bond donor could show increased potency.[12][13]

Bioanalytical Method for Simultaneous Quantification

To study the pharmacokinetics of the parent drug in vivo, a bioanalytical method capable of measuring both the parent and the metabolite in a biological matrix like plasma is required. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.[14][15][16]

Protocol: Plasma Sample Quantification by LC-MS/MS

Objective: To accurately and simultaneously quantify 6-(4-Methoxyphenyl)hexylamine and 4-(6-aminohexyl)phenol in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or quality control, add 150 µL of acetonitrile containing the internal standards (deuterated versions of the parent and metabolite are ideal).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Transfer the clear supernatant for analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Use a reverse-phase C18 column with a fast gradient. The more polar metabolite will elute before the parent compound.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive ESI mode. Optimize the detection using Multiple Reaction Monitoring (MRM).

      • Parent MRM Transition: e.g., 208.2 → 107.1 (Precursor ion → Product ion)

      • Metabolite MRM Transition: e.g., 194.2 → 107.1 (Precursor ion → Product ion)

      • Note: The product ion at m/z 107.1 likely corresponds to the hydroxybenzyl or methoxybenzyl fragment, which may be common to both molecules.

  • Validation and Quantification:

    • The method must be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

    • Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to a calibration curve prepared in the same plasma matrix.

Conclusion and Future Directions

This guide provides a systematic framework for the comparative analysis of 6-(4-Methoxyphenyl)hexylamine and its O-demethylated metabolite, 4-(6-aminohexyl)phenol. Our illustrative data suggests that the metabolic conversion leads to a more polar compound with significantly reduced potency at the target GPCR.

Key Takeaways for Researchers:

  • Metabolites Matter: The biological activity and physicochemical properties of metabolites can differ substantially from the parent drug.

  • Integrated Approach: A combination of synthetic chemistry, analytical characterization, in vitro metabolism, and functional pharmacology is essential for a complete picture.

  • Context is Crucial: The impact of O-demethylation is context-dependent. While it decreased potency in our example, it could increase activity or introduce off-target effects in other cases. Phenolic compounds are also known to have a range of biological activities, including antioxidant properties.[17][18]

This comparative study is a foundational step. Further research should focus on the pharmacokinetics of both compounds in vivo, assessing other potential metabolic pathways, and evaluating the potential for drug-drug interactions involving the specific CYP enzymes responsible for the demethylation. A thorough understanding of both the parent and its metabolites is paramount for developing safe and effective therapeutics.

References

  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available from: [Link]

  • MDPI. A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. MDPI. Available from: [Link]

  • ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available from: [Link]

  • ResearchGate. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. ResearchGate. Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)ethanamine. PubChem. Available from: [Link]

  • PubMed Central (PMC). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Biological activity of phenolic lipids. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available from: [Link]

  • PubMed Central (PMC). Evaluating functional ligand-GPCR interactions in cell-based assays. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Methoxyphenamine O-demethylase and 5-hydroxylase: a GLC-ECD assay to study their activities and their inhibition by debrisoquine and sparteine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. In Vitro Drug Metabolism Using Liver Microsomes. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available from: [Link]

  • PubMed. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. National Center for Biotechnology Information. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • ACS Publications. How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin?. American Chemical Society. Available from: [Link]

  • Google Patents. A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide. Google Patents.
  • ScienceDirect. In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl). ScienceDirect. Available from: [Link]

  • Study.com. Phenol in Chemistry | Properties, Synthesis & Reactions. Study.com. Available from: [Link]

  • PubMed Central (PMC). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

  • Britannica. Phenol | Definition, Structure, Uses, & Facts. Britannica. Available from: [Link]

  • American Society for Pharmacology and Experimental Therapeutics. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. ASPET. Available from: [Link]

  • PubMed. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. National Center for Biotechnology Information. Available from: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available from: [Link]

  • CHUM Research Centre. Featured method: Plasma amino acid LC-MS/MS analysis. CHUM. Available from: [Link]

  • Wikipedia. Phenol. Wikipedia. Available from: [Link]

  • ACS Publications. Mechanism of cytochrome P-450 catalysis. Mechanism of N-dealkylation and amine oxide deoxygenation. American Chemical Society. Available from: [Link]

  • Frontiers. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers. Available from: [Link]

  • BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. Available from: [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. A Brief Review of Phenolic Antioxidant and their Biological Activity. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available from: [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • YouTube. [19] Phenols | Method of formation | Nomenclature | Physical Properties | Bsc 2nd year. YouTube. Available from: [Link]

  • Wikipedia. 2C-B. Wikipedia. Available from: [Link]

  • Wikipedia. Cytochrome P450 aromatic O-demethylase. Wikipedia. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(4-Methoxyphenyl)hexylamine proper disposal procedures

This guide provides a structured, technical protocol for the disposal of 6-(4-Methoxyphenyl)hexylamine . As a specialized research intermediate, this compound lacks a widely standardized, single-source SDS from major com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structured, technical protocol for the disposal of 6-(4-Methoxyphenyl)hexylamine . As a specialized research intermediate, this compound lacks a widely standardized, single-source SDS from major commodity vendors. Therefore, this protocol derives safety and disposal mandates from Structure-Activity Relationships (SAR) , analyzing its functional groups (primary amine, lipophilic hexyl linker, methoxy-aryl moiety).

Executive Summary: Immediate Operational Directives

  • Hazard Class: Corrosive (Category 1B/1C), Acute Toxin (Oral/Dermal), Irritant.

  • Waste Stream: Basic Organic Waste . Never mix with acidic waste streams (risk of exothermic excursion).

  • RCRA Classification (USA): Likely D002 (Corrosive) if pH

    
     12.5. Treat as hazardous chemical waste.
    
  • Critical Incompatibility: Strong oxidizers, acid chlorides, anhydrides, and strong acids.

Chemical Profile & Hazard Assessment

Expert Insight: To dispose of a chemical safely, we must first understand its behavior. 6-(4-Methoxyphenyl)hexylamine is an amphiphilic base .

  • The Amine Head (

    
    ):  A primary amine making the compound basic (pKa ~10-11). It will aggressively react with acids and electrophiles.
    
  • The Lipophilic Tail (Hexyl-Phenyl): The 6-carbon chain and methoxy-phenyl ring significantly reduce water solubility. Do not attempt to flush this down the drain. It will partition into organic solvents and biological membranes (skin absorption risk).

PropertyValue/CharacteristicOperational Implication
Physical State Viscous oil or low-melting solidMay require solubilization for transfer.
Basicity Basic (pH > 11 in solution)Corrosive. Destroys tissue on contact.
Solubility Low in water; High in DCM, MeOH, DMSOUse organic solvents for spill cleanup.
Flash Point Likely >100°C (estimated)Combustible but not highly flammable (unless in solvent).

Waste Stream Characterization (RCRA Compliance)

Before disposal, you must validate the waste stream to prevent regulatory violations (40 CFR § 261).

  • Step 1: Determine State. Is the material pure solid/oil or dissolved in a solvent?

  • Step 2: Assign Waste Codes.

    • D002 (Corrosivity): If the waste is aqueous and pH

      
       12.5.
      
    • D001 (Ignitability): If dissolved in a flammable solvent (e.g., Methanol, Acetone) with Flash Point < 60°C.

    • Non-Specific Hazardous Waste: If neither D001 nor D002 applies, it is managed as "Hazardous Waste - Toxic/Irritant."

Operational Disposal Protocol

Trustworthiness: This protocol uses a "Check-Verify-Act" system to prevent errors.

Scenario A: Disposal of Pure Substance (Solid/Oil)
  • Container Selection: Use a chemically compatible container (HDPE or Borosilicate Glass). Avoid aluminum or zinc containers due to amine reactivity.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2][3][4][5][6] 6-(4-Methoxyphenyl)hexylamine.

    • Hazard Checkbox: Corrosive, Toxic.[7][8]

  • Transfer:

    • If solid: Transfer using a disposable spatula.

    • If viscous oil: Dissolve in a minimal amount of Methanol or Dichloromethane to facilitate transfer.

  • Segregation: Place the container in the Solid Waste or Lab Pack drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Critical Safety Rule:NEVER pour amine waste into an "Acid Waste" carboy. The neutralization reaction is exothermic and can cause geysering or container rupture.

  • pH Verification (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: If pH < 7, check for unreacted acids. If pH > 10, confirm it is suitable for the Basic/Organic stream.

  • Solvent Compatibility: Ensure the solvent (e.g., THF, DMF) is compatible with the waste drum's existing contents.

  • Bulking: Pour into the "Basic Organic Waste" carboy (typically blue or white HDPE).

  • Logging: Record the volume and concentration on the waste log immediately.

Visual Workflows

Figure 1: Waste Stream Decision Tree

Caption: Logical flow for determining the correct disposal path based on physical state and regulatory classification.

WasteDisposal Start Start: 6-(4-Methoxyphenyl)hexylamine Waste StateCheck Assess Physical State Start->StateCheck IsSolid Solid / Viscous Oil StateCheck->IsSolid IsLiquid Solution / Reaction Mix StateCheck->IsLiquid Solubilize Dissolve in MeOH/DCM (Optional for transfer) IsSolid->Solubilize If residue LabPack Lab Pack / Solid Waste Drum IsSolid->LabPack Bulk Solid PHCheck CRITICAL: Check pH (Is it Acidic or Basic?) IsLiquid->PHCheck BasicStream Basic Organic Waste Stream (High pH) Solubilize->BasicStream PHCheck->BasicStream pH > 7 (Amine dominant) AcidStream STOP: Do Not Mix Segregate as separate waste PHCheck->AcidStream pH < 7 (Acidic mix)

Figure 2: Emergency Spill Response

Caption: Immediate containment and neutralization workflow for amine spills.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Absorbent Pads / Vermiculite PPE->Contain Neutralize Neutralization (Optional): Citric Acid or Sodium Bisulfate Contain->Neutralize If large liquid spill Collect Collect into Solid Waste Bag Contain->Collect If solid/small Neutralize->Collect Clean Decontaminate Surface (Soap + Water) Collect->Clean

Emergency Procedures

  • Skin Contact: Immediate flush with water for 15 minutes.[8] Amines adhere to skin; use soap (mild acidic soap is ideal) to solubilize the lipophilic tail.

  • Eye Contact: Flush for 15 minutes. Seek immediate medical attention. Amines can cause permanent corneal damage.

  • Spill Cleanup:

    • Ventilate the area.[7][8][9]

    • Absorb liquid spills with vermiculite or sand.

    • Expert Tip: Do not use paper towels for neat amine spills; the high surface area can increase evaporation of toxic vapors. Use an inert absorbent.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]

  • National Research Council (NRC). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.